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  • Product: 4-(2-Methylmorpholin-4-YL)aniline
  • CAS: 926236-16-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 4-(2-Methylmorpholin-4-yl)aniline in Kinase Inhibitor Discovery

Executive Summary 4-(2-Methylmorpholin-4-yl)aniline (CAS: 926236-16-0) is a highly specialized, privileged building block extensively utilized in modern medicinal chemistry[1]. Combining a reactive primary aniline with a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Methylmorpholin-4-yl)aniline (CAS: 926236-16-0) is a highly specialized, privileged building block extensively utilized in modern medicinal chemistry[1]. Combining a reactive primary aniline with a sterically tuned 2-methylmorpholine moiety, this compound serves as a critical intermediate in the synthesis of potent kinase inhibitors. It is particularly valued in targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for the treatment of autoimmune diseases, inflammatory disorders, and neurodegenerative conditions[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and field-proven experimental workflows for its integration into active pharmaceutical ingredients (APIs).

Structural Causality & Physicochemical Properties

The morpholine ring is a staple in drug discovery, known for improving aqueous solubility, modulating basicity, and enhancing metabolic stability compared to piperidine analogs[3]. However, the introduction of a methyl group at the 2-position of the morpholine ring introduces profound structural and physicochemical shifts that dictate its behavior in biological systems:

  • Conformational Restriction & Vector Projection: The 2-methyl substitution breaks the symmetry of the morpholine ring, locking it into a preferred chair conformation to minimize 1,3-diaxial steric clashes. This precise geometric projection is critical when the morpholine oxygen acts as a hydrogen bond acceptor to the hinge region of a kinase ATP-binding pocket.

  • Hydrophobic Packing: The methyl group provides additional van der Waals interactions within small, lipophilic sub-pockets of the kinase active site, often driving selectivity over off-target kinases.

  • Electronic Modulation: The lone pair on the morpholine nitrogen is delocalized into the adjacent phenyl ring. This resonance significantly reduces the basicity of the morpholine nitrogen (pKa ~3.5), ensuring that the molecule does not become overly basic, which would otherwise impede blood-brain barrier (BBB) penetration or trigger hERG liability.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Impact on Drug Design
CAS Number 926236-16-0Standard identifier for procurement and QA[1].
Molecular Formula C11H16N2ODefines the mass balance for synthetic workflows[1].
Molecular Weight 192.26 g/mol Low MW allows for extensive elaboration without exceeding Lipinski's limits[1].
Predicted LogP ~1.4Optimal lipophilicity for oral bioavailability and CNS penetration.
pKa (Primary Amine) ~6.2Highly nucleophilic; ideal for rapid amide coupling or SNAr reactions.
pKa (Morpholine N) ~3.5Reduced basicity due to aniline resonance; prevents lysosomal trapping.
TPSA 35.3 ŲExcellent membrane permeability profile for intracellular targeting.

Application in Kinase Inhibitor Discovery

Inhibitors of SYK and LRRK2 are heavily investigated for their roles in pathogenic signaling cascades[2]. 4-(2-Methylmorpholin-4-yl)aniline is frequently employed as the "tail" or "hinge-binding" segment of these inhibitors. The primary aniline acts as the attachment point to the core scaffold (e.g., a pyrimidine or quinazoline ring), while the 2-methylmorpholine group projects into the solvent channel or hinge region.

Pathway Receptor FcγR / Immune Receptor SYK SYK Kinase (Spleen Tyrosine Kinase) Receptor->SYK Phosphorylation LRRK2 LRRK2 Kinase (Leucine-rich repeat kinase 2) Receptor->LRRK2 Activation Effect Pathogenic Signaling (Inflammation / Apoptosis) SYK->Effect Downstream Cascade LRRK2->Effect Downstream Cascade Drug 4-(2-Methylmorpholin-4-yl)aniline Derived Inhibitor Drug->SYK ATP-competitive Inhibition Drug->LRRK2 Kinase Domain Binding

Fig 1: Kinase inhibition pathway of 4-(2-Methylmorpholin-4-yl)aniline derivatives.

Experimental Methodologies: Amide Coupling Workflow

To synthesize a target kinase inhibitor, the primary aniline of 4-(2-Methylmorpholin-4-yl)aniline is typically coupled with a heteroaryl carboxylic acid. The following protocol is designed as a self-validating system, ensuring high yield and absolute chemoselectivity.

Rationale for Reagent Selection: We utilize HATU over EDC/HOBt due to its superior kinetics and efficiency with anilines. The tertiary morpholine nitrogen is non-nucleophilic under these conditions, ensuring absolute regioselectivity at the primary aniline without the need for protecting groups.

Step-by-Step Protocol:

  • Activation: Dissolve the target heteroaryl carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add 4-(2-Methylmorpholin-4-yl)aniline (1.1 eq) directly to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the distinct UV peak corresponding to the starting aniline (m/z 193[M+H]+) is entirely consumed, and the target mass becomes the dominant peak.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO3, water, and brine. The basic wash effectively partitions unreacted acid and HATU byproducts into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Step1 1. Activation Carboxylic Acid HATU, DIPEA, DMF Step2 2. Coupling Add 4-(2-Me-morpholino)aniline rt, 2 hours Step1->Step2 Step3 3. Purification Prep-HPLC (C18) H2O/MeCN gradient Step2->Step3 Step4 4. Validation LC-MS & NMR Self-Validating QC Step3->Step4

Fig 2: Step-by-step amide coupling workflow and self-validating QC.

References

  • Title: CAS:926236-16-0, 4-(2-Methylmorpholin-4-yl)
  • Source: google.
  • Source: researchgate.

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Methylmorpholin-4-YL)aniline

Abstract Introduction and Strategic Overview 4-(2-Methylmorpholin-4-YL)aniline is a heterocyclic compound featuring a p-substituted aniline ring linked to a 2-methyl-substituted morpholine moiety. Molecules incorporating...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Strategic Overview

4-(2-Methylmorpholin-4-YL)aniline is a heterocyclic compound featuring a p-substituted aniline ring linked to a 2-methyl-substituted morpholine moiety. Molecules incorporating the morpholine scaffold are prevalent in medicinal chemistry, often utilized to enhance physicochemical properties such as solubility and metabolic stability.[1] The aniline portion, a common pharmacophore, provides a versatile handle for further chemical modification.[2] Given its potential as a building block in the synthesis of biologically active molecules, the unequivocal confirmation of its structure is a critical prerequisite for any further research or development.[1]

The objective of this guide is to present a logical, multi-technique workflow for the complete structural characterization of a newly synthesized batch of 4-(2-Methylmorpholin-4-YL)aniline. Our approach is holistic, beginning with the determination of the molecular formula and proceeding to the precise mapping of atomic connections.

The overall strategy relies on a confluence of evidence, where each analytical technique provides a unique piece of the structural puzzle.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation HRMS High-Resolution MS Data_Integration Integrative Data Analysis HRMS->Data_Integration Molecular Formula FTIR FTIR Spectroscopy FTIR->Data_Integration Functional Groups 1H_NMR 1H NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Proton Environment 13C_NMR 13C NMR / DEPT 13C_NMR->2D_NMR Carbon Skeleton 2D_NMR->Data_Integration Atom Connectivity Structure_Confirmed Structure Elucidated Data_Integration->Structure_Confirmed

Figure 1: Workflow for Structure Elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structural elucidation is to determine the molecular formula and identify the present functional groups. This provides the fundamental "parts list" from which the molecule is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard mass spectrometry for its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the molecule.

  • Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The most basic nitrogen atom (on the morpholine ring) is expected to readily accept a proton, forming the [M+H]⁺ ion.

  • Data Analysis: The resulting high-resolution mass of the [M+H]⁺ ion is compared to the theoretical mass calculated for the proposed formula, C₁₁H₁₇N₂O⁺.

Expected Data: The molecular formula of 4-(2-Methylmorpholin-4-YL)aniline is C₁₁H₁₆N₂O. The expected monoisotopic mass is 192.1263 Da.[3][4] The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that is extremely close to the calculated value of 193.1335 Da.[3]

IonFormulaCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺C₁₁H₁₇N₂O⁺193.1335193.1332

Table 1: Expected HRMS Data.

A key fragmentation pathway for N-aryl morpholines involves the cleavage of the morpholine ring.[5][6] The observation of characteristic fragment ions in tandem MS (MS/MS) experiments can provide further structural support.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. This provides direct evidence for the presence of the aniline amine (N-H), aromatic rings (C=C and C-H), and the morpholine ether (C-O-C).

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3250N-H Stretch (asymmetric & symmetric)Primary Amine (Aniline)
3100-3000C-H StretchAromatic C-H
2980-2840C-H StretchAliphatic C-H (Morpholine, Methyl)
1620-1580C=C StretchAromatic Ring
1520-1500N-H BendPrimary Amine (Aniline)
1260-1000C-N StretchAryl-N (Aniline), Aliphatic-N (Morpholine)
1150-1085C-O-C Stretch (asymmetric)Ether (Morpholine)
850-810C-H Out-of-plane Bend1,4-disubstituted (para) benzene

Table 2: Key Expected FTIR Absorption Bands.[7][8]

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine the number of unique atoms, their local environments, and, crucially, their connectivity through scalar coupling.[9]

Protocol: General NMR Sample Preparation & Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Experiments: Perform a standard suite of experiments: ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC.

¹H and ¹³C NMR Spectroscopy

Causality: ¹H NMR provides information on the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The chemical shift (δ) of each signal is indicative of the electronic environment of the nucleus. DEPT-135 experiments differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Expected Data:

  • ¹H NMR:

    • Aromatic Region (δ ~6.6-7.0 ppm): The 1,4-disubstituted aniline ring is expected to show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating amino group will be upfield compared to those ortho to the morpholino group.

    • Morpholine Ring Protons (δ ~2.5-4.0 ppm): These signals can be complex due to the chair conformation and the different electronic effects of the adjacent nitrogen and oxygen atoms. The protons adjacent to the oxygen (H5', H6') will be further downfield (δ ~3.7-3.9 ppm) than those adjacent to the nitrogen (H3', H5').[10] The proton on the methyl-bearing carbon (H2') will be a multiplet.

    • Amino Group (δ ~3.5-4.5 ppm): A broad singlet for the two NH₂ protons.

    • Methyl Group (δ ~1.1-1.3 ppm): A doublet, due to coupling with the adjacent H2' proton.

  • ¹³C NMR:

    • Aromatic Carbons (δ ~115-150 ppm): Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the nitrogen (C4) will be the most downfield.

    • Morpholine Carbons (δ ~45-75 ppm): Four distinct signals are expected for the morpholine ring carbons. The carbons adjacent to the oxygen (C2', C6') will be downfield (δ ~65-75 ppm) compared to those adjacent to the nitrogen (C3', C5').

    • Methyl Carbon (δ ~15-20 ppm): One signal for the methyl group carbon.

2D NMR for Unambiguous Connectivity

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled, typically through 2 or 3 bonds. This is used to map out the spin systems within the aromatic and morpholine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon atom it is attached to. This allows for the definitive assignment of carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is the critical experiment that connects the different fragments of the molecule.

Key Expected HMBC Correlations: The most crucial correlations will be those that link the aniline ring to the morpholine ring. We expect to see a correlation from the protons on the morpholine carbon adjacent to the ring nitrogen (H3' and H5') to the aromatic carbon C4. This single piece of evidence unequivocally proves the N-aryl linkage at the 4-position of the aniline.

Figure 2: Diagram of crucial HMBC correlations.

Data Synthesis and Final Structure Confirmation

The structure of 4-(2-Methylmorpholin-4-YL)aniline is confirmed by integrating all the acquired data into a single, coherent picture:

  • HRMS establishes the molecular formula as C₁₁H₁₆N₂O.

  • FTIR confirms the presence of a primary aniline, an aromatic ring, aliphatic C-H bonds, and an ether linkage.

  • ¹H and ¹³C NMR data are consistent with the proposed structure, showing the correct number of proton and carbon environments, including signals for a 1,4-disubstituted benzene ring, a substituted morpholine ring, and a methyl group.

  • COSY confirms the proton-proton coupling patterns within the aromatic and morpholine rings.

  • HSQC definitively assigns each carbon to its attached proton(s).

  • HMBC provides the final, unambiguous proof of connectivity. The correlation between the morpholine protons (H3'/H5') and the aromatic carbon (C4) confirms the attachment point, while correlations from the methyl protons to C2' and C3' confirm the position of the methyl group.

Together, these interlocking pieces of evidence provide a self-validating system, leading to the confident elucidation of the structure as 4-(2-Methylmorpholin-4-YL)aniline.

References

  • ACS Publications. (2026, March 2). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholinomethyl)aniline. PubChem. Available from: [Link]

  • Chem-Impex. (n.d.). 4-(2-Morfolin-4-il-etil)anilina. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available from: [Link]

  • Ingenta Connect. (n.d.). Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(morpholin-4-yl)aniline. PubChem. Available from: [Link]

  • Petreska Stanoeva, J., et al. (2022, May 17). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]

  • PubChemLite. (n.d.). 4-(2-methylmorpholin-4-yl)aniline (C11H16N2O). Available from: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • University College London. (n.d.). Chemical shifts. Available from: [Link]

  • National Center for Biotechnology Information. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • CSIRO Publishing. (n.d.). Correlation of NMR chemical shifts of amino protons of anilines with hammett substituent constants. Available from: [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. (n.d.). 4-Morpholinoaniline. Available from: [Link]

  • ResearchGate. (2024, January 4). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Available from: [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Theses, Dissertations, and Problem Reports. Available from: [Link]

  • AIDIC. (n.d.). Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. Available from: [Link]

  • NIST. (n.d.). Morpholine, 4-methyl-. WebBook. Available from: [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available from: [Link]

  • e-journal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Available from: [Link]

Sources

Foundational

The Morpholinoaniline Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the morpholinoaniline scaffold (specifically 4-morpholinoaniline and its functional...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the morpholinoaniline scaffold (specifically 4-morpholinoaniline and its functionalized derivatives) has emerged as a privileged structure. As a Senior Application Scientist navigating the complexities of lead optimization, I frequently leverage this scaffold to solve multi-parameter optimization challenges. The morpholine ring imparts excellent physicochemical properties—enhancing aqueous solubility, metabolic stability, and providing a basic nitrogen for salt formation—while the aniline moiety offers a rigid aromatic linker and a primary amine for diverse synthetic functionalization (e.g., Schiff bases, ureas, amides, and pyrimidine couplings).

This whitepaper dissects the biological significance of the morpholinoaniline scaffold across oncology, endocrinology, and infectious diseases. We will explore its mechanistic role in kinase selectivity, estrogen receptor modulation, and anti-virulence strategies, supported by field-proven experimental protocols.

Mechanistic Role in Kinase Inhibition and Selectivity

The morpholinoaniline moiety is frequently incorporated into ATP-competitive kinase inhibitors to exploit the hinge region and adjacent hydrophobic pockets of the kinase domain.

Case Study: Mps1 vs. Aurora B Selectivity

Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) was initially identified as an Aurora B kinase inhibitor. However, extensive biophysical and structural profiling revealed that it inhibits Monopolar spindle 1 (Mps1/TTK) —a kinase essential for the mitotic spindle assembly checkpoint—with an affinity approximately two orders of magnitude higher than Aurora B [1].

The structural basis for this selectivity lies in the morpholinoaniline moiety. While the purine core forms conserved hydrogen bonds with the hinge region in both kinases, the cyclohexyl and morpholinoaniline groups establish far more extensive van der Waals contacts within the Mps1 active site compared to Aurora B.

Shifting Selectivity in MAPK Pathways

Beyond mitotic kinases, the scaffold is instrumental in tuning selectivity within the Mitogen-Activated Protein Kinase (MAPK) family. By modifying a pyridinylimidazole scaffold with a 4-morpholinoaniline group at the pyridine-C2 position, researchers successfully shifted the inhibitory profile from p38α MAPK to the closely related c-Jun N-terminal kinase 3 (JNK3) [2]. The morpholinoaniline group effectively probes the hydrophobic region I of the kinase, driving nanomolar potency.

G A Morpholinoaniline Scaffold B Morpholine Ring (Solubility & H-bond) A->B C Aniline Moiety (Hinge Binder) A->C D Mps1 Kinase Hydrophobic Pocket B->D Steric Fit E Aurora B Kinase Active Site B->E Suboptimal Fit C->D H-bonds

Caption: Morpholinoaniline scaffold interactions within Mps1 and Aurora B kinase domains.

Modulation of Nuclear Receptors: Overcoming Tamoxifen Resistance

A significant hurdle in breast cancer therapy is acquired resistance to rigid Selective Estrogen Receptor Modulators (SERMs) like tamoxifen. To address this, libraries of "flexible" anti-estrogens utilizing an N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold have been developed [3].

Unlike rigid scaffolds that lock the Estrogen Receptor (ER) Ligand Binding Domain (LBD) into a single conformation, the morpholinoaniline core, combined with flexible appendages, allows the ligand to adapt to multiple free-energy conformations of the ER. This flexibility enables the recruitment of co-repressor proteins even in the presence of ER mutations that typically confer resistance.

Quantitative Data Summary: Scaffold Biological Activity
Target / ApplicationCompound / Scaffold TypeKey Biological MetricReference
Mps1 Kinase Reversine (Morpholinoaniline-purine) Kd​ ≈ 1.6 nM (Wild-type)[1]
Aurora B Kinase Reversine (Morpholinoaniline-purine) Kd​ > 150 nM[1]
JNK3 Kinase Pyridinylimidazole-morpholinoaniline IC50​ < 100 nM[2]
P. aeruginosa Biofilm Quinoline-morpholinoaniline Schiff base IC50​ = 12.97 ± 0.33 μM[4]
DNA Gyrase (E. coli) Morpholino-thiazol-4-aminesMIC = 12.5 µg/mL[5]

Antimicrobial and Anti-Virulence Applications

The rise of multi-drug resistant (MDR) bacteria necessitates novel mechanisms of action. The morpholinoaniline scaffold has proven highly effective in two distinct antimicrobial arenas:

  • Biofilm Disruption: Schiff bases derived from 3-fluoro-4-morpholinoaniline (a linezolid intermediate) coupled with quinoline derivatives exhibit potent anti-biofilm activity against Pseudomonas aeruginosa, surpassing the efficacy of standard linezolid [4].

  • Type III Secretion System (T3SS) Inhibition: The T3SS is a critical virulence factor for Gram-negative pathogens like Salmonella. Surface Plasmon Resonance (SPR) and NMR studies have identified that 4-morpholinoaniline directly binds to SipD , the tip protein of the T3SS, perturbing the mixed α/β domain and blocking the essential SipD:PrgI interaction required for host cell invasion [6].

Experimental Workflows & Self-Validating Protocols

To successfully harness the morpholinoaniline scaffold, rigorous synthesis and biophysical validation are required. Below are two field-proven protocols designed for high reproducibility and data integrity.

Workflow S Scaffold Synthesis P Purification (LC-MS/NMR) S->P Yield >95% B Biophysical Validation (SPR) P->B >98% Purity C Cellular Assays (MTT/Flow) B->C Kd < 10 nM O Lead Optimization C->O High Efficacy

Caption: End-to-end drug discovery workflow for morpholinoaniline derivatives.

Protocol 1: Microwave-Assisted Synthesis of Morpholinoaniline Schiff Bases

Causality: Traditional reflux for imine formation can take 6–12 hours and lead to thermal degradation. Microwave irradiation provides uniform dielectric heating, driving the dehydration step rapidly and improving yields (>90%) while minimizing side reactions.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 4-morpholinoaniline and 1.0 mmol of the target substituted benzaldehyde in 5 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the aniline nitrogen.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 80°C with a power limit of 150 W for 10–15 minutes.

  • Monitoring: Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup & Purification: Cool the vial to 4°C using an ice bath to induce crystallization. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation: Confirm structure and >98% purity via 1 H-NMR (DMSO- d6​ ) and LC-MS.

Protocol 2: Surface Plasmon Resonance (SPR) Assay for SipD Binding

Causality: To validate the binding of morpholinoaniline to T3SS proteins, SPR provides label-free, real-time kinetic data ( Ka​ , Kd​ , KD​ ). A CM5 sensor chip is utilized because its carboxymethyl dextran matrix is ideal for amine coupling to the surface lysines of the SipD protein.

Step-by-Step Procedure:

  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the flow cell surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Ligand Immobilization: Dilute recombinant SipD protein to 20 µg/mL in 10 mM sodium acetate buffer (pH 4.5). Note: The pH must be below the isoelectric point of SipD to pre-concentrate the protein on the negatively charged dextran matrix. Inject until an immobilization level of ~3000 RU is achieved.

  • Quenching: Block unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a concentration series (e.g., 3.125 µM to 100 µM) of the morpholinoaniline derivative in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain compound solubility).

  • Kinetic Analysis: Inject the analyte series over the active and reference flow cells at 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 sec) of 10 mM Glycine-HCl (pH 2.5) to regenerate the SipD surface.

  • Data Fitting: Subtract reference cell responses and bulk refractive index changes (solvent correction). Fit the sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

References

  • Hiruma, Y., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Journal of Biological Chemistry.
  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. (2018). ACS Omega.
  • Kangaspeska, S., et al. (2017).
  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Rel
  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024). ALS Journal.
  • Characterization of the Binding of Hydroxyindole, Indoleacetic acid and Morpholinoaniline to the Salmonella Type III Secretion System Proteins SipD and SipB. (2016). PMC.
Exploratory

Technical Whitepaper: Safety, Hazards, and Handling Protocols for 4-(2-Methylmorpholin-4-YL)aniline

Executive Summary In preclinical drug development and medicinal chemistry, 4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) serves as a critical bifunctional building block[1]. Structurally characterized by an anilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and medicinal chemistry, 4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) serves as a critical bifunctional building block[1]. Structurally characterized by an aniline core substituted at the para position with a 2-methylmorpholine ring, its utility in synthesizing kinase inhibitors and central nervous system (CNS) agents is well documented. However, this dual-motif structure presents a complex toxicological profile.

This whitepaper provides an in-depth mechanistic analysis of the compound's safety hazards. By deconstructing the specific toxicokinetics of both the aniline and morpholine moieties, we establish field-proven, self-validating protocols for safe laboratory handling and in vitro toxicity screening.

Structural Hazard Profiling & Mechanistic Toxicology

The hazard profile of 4-(2-Methylmorpholin-4-YL)aniline cannot be generalized; it is the direct consequence of its two distinct functional groups, each driving a separate pathway of cellular damage.

The Aniline Moiety: Bioactivation and Hemotoxicity

Unsubstituted and substituted anilines are notorious for inducing methemoglobinemia and delayed hemolytic anemia[2]. Crucially, the parent compound is not directly oxidative. When introduced to systemic circulation, it is transported to the liver where it undergoes N-hydroxylation mediated by the Cytochrome P450 (CYP450) enzyme system[3].

This bioactivation produces an N-hydroxy metabolite (a phenylhydroxylamine analog). Once this metabolite penetrates the erythrocyte (RBC) membrane, it initiates a catalytic redox cycle. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, this leads to functional tissue hypoxia. Furthermore, the generation of reactive oxygen species (ROS) during this cycle depletes intracellular glutathione, leading to cytoskeletal degradation and eventual RBC hemolysis[3].

The Morpholine Moiety: Basicity and Mucosal Irritation

The 2-methylmorpholine ring imparts significant basicity and lipophilicity to the molecule. Morpholine derivatives are well-documented irritants to the respiratory tract, eyes, and skin[4]. The basic nitrogen atom interacts directly with the phospholipid bilayers of cell membranes. At high concentrations, this interaction causes localized saponification of lipids and protein denaturation, presenting clinically as severe erythema, corneal damage, or necrosis upon prolonged contact[4].

G A 4-(2-Methylmorpholin-4-YL)aniline (Parent Compound) B Hepatic CYP450 N-Hydroxylation A->B Hepatic Metabolism G Mucosal/Dermal Irritation A->G Direct Contact C N-Hydroxy Metabolite (Bioactivated) B->C Bioactivation D Erythrocyte (RBC) Penetration C->D Circulation E Hemoglobin Oxidation (Fe2+ to Fe3+) D->E Oxidative Stress F Methemoglobinemia & Hypoxia E->F O2 Transport Impairment

Caption: Toxicokinetic pathway of 4-(2-Methylmorpholin-4-YL)aniline detailing hemotoxicity and irritation.

Quantitative Hazard Data & GHS Classification

While empirical in vivo data for CAS 926236-16-0 is limited, predictive toxicology based on exact structural analogs (such as 4-Morpholinoaniline, CAS 2524-67-6) allows us to establish a highly accurate Globally Harmonized System (GHS) hazard profile[5].

Hazard ClassGHS CategoryHazard StatementCausality / Mechanism
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowedSystemic absorption routes the compound through first-pass hepatic metabolism, triggering bioactivation and subsequent methemoglobinemia[2].
Skin Corrosion/Irritation Category 2H315 : Causes skin irritationThe basic morpholine nitrogen disrupts epidermal lipid bilayers, causing localized inflammation[4].
Serious Eye Damage Category 2AH319 : Causes serious eye irritationDirect contact causes localized saponification of delicate corneal tissues, leading to irreversible damage if untreated[4].
STOT - Single Exposure Category 3H335 : May cause respiratory irritationInhalation of fine powders or aerosols directly irritates mucosal membranes via amine basicity[5].

Laboratory Safety & Handling Protocols

To mitigate the dual risks of systemic hemotoxicity and localized irritation, laboratory personnel must implement the following step-by-step handling methodology.

Step 1: Storage and Environmental Control
  • Protocol : Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Causality : Aniline derivatives are highly susceptible to auto-oxidation when exposed to light and ambient oxygen. This forms reactive, dark-colored quinone-imine species. Using oxidized batches in biological assays will yield false-positive cytotoxicity signals.

  • Self-Validating Check : Visually inspect the powder before use. A shift from an off-white/pale-yellow powder to a dark brown/purple hue indicates compromised integrity.

Step 2: Engineering Controls and PPE
  • Protocol : All weighing and transferring must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Personnel must wear nitrile gloves (double-gloving recommended), a lab coat, and tightly sealed safety goggles.

  • Causality : The compound's lipophilicity allows it to permeate standard latex easily. Nitrile provides a superior barrier against amine penetration.

Step 3: Spill Decontamination Workflow
  • Protocol : In the event of a surface spill, do not use basic or neutral water. Wipe the area with disposable towels soaked in a slightly acidic solution (e.g., 1% to 5% acetic acid), followed by a 70% ethanol wipe.

  • Causality : The basic amine groups of the morpholine and aniline moieties are rapidly protonated in acidic conditions. This converts the lipophilic free base into a highly water-soluble salt, preventing dermal absorption and ensuring complete removal from the benchtop.

In Vitro Toxicity Screening Workflow: Methemoglobin Assay

During early drug development, it is critical to quantify the hemotoxic liability of 4-(2-Methylmorpholin-4-YL)aniline. Because the parent compound requires bioactivation, standard RBC incubation will fail to show toxicity. The following protocol utilizes a self-validating system incorporating hepatic S9 fractions to accurately model in vivo conditions[3].

Step-by-Step Methodology
  • RBC Isolation : Draw whole blood (human or rat) into EDTA tubes. Centrifuge at 1,000 × g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with cold PBS (pH 7.4) to remove residual plasma proteins that could bind the test compound.

  • Bioactivation Matrix Preparation : Prepare a reaction mixture containing the test compound (10–100 µM), rat liver S9 fraction (2 mg/mL protein), and an NADPH-regenerating system in PBS.

  • Incubation : Add a 10% RBC suspension to the bioactivation matrix. Incubate at 37°C for 2 to 4 hours under gentle agitation.

  • Lysis and Extraction : Centrifuge the samples to pellet the intact RBCs. Discard the supernatant, and lyse the RBC pellet using a hypotonic buffer (e.g., 20 mM HEPES).

  • Spectrophotometric Quantification : Measure the absorbance of the lysate at 635 nm (specific for methemoglobin) and 540 nm (total hemoglobin).

The Self-Validating Control System

To ensure the integrity of the assay, every run must include three distinct control arms:

  • Vehicle Control (0.1% DMSO) : Establishes the baseline rate of spontaneous methemoglobin formation.

  • Positive Control (Dapsone or Aniline + S9) : Validates the enzymatic activity of the S9 fraction and the susceptibility of the specific RBC batch[3].

  • Negative Control (Parent Compound without S9) : Proves that the parent molecule is not directly oxidative, confirming that any observed toxicity is strictly metabolism-dependent.

G S1 Step 1: RBC Isolation Wash with PBS to remove plasma S2 Step 2: Compound Incubation Add compound + S9 fraction (CYP450) S1->S2 S3 Step 3: Lysis & Centrifugation Extract hemoglobin S2->S3 S4 Step 4: Spectrophotometry Measure absorbance at 635 nm S3->S4 S5 Step 5: Data Analysis Calculate % Methemoglobin S4->S5

Caption: Step-by-step in vitro workflow for assessing compound-induced methemoglobinemia.

References

  • Medical Management Guidelines for Aniline (Toxic Substance Portal) Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL:[Link]

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity Source: SRCE (Hrčak - Portal of Croatian Scientific and Professional Journals) URL:[Link]

  • Chronic Morpholine Exposure of Rats: Toxicity and Irritation Profiling Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Foundational

Potential pharmacological relevance of methylmorpholinylaniline

An In-Depth Technical Guide on the Pharmacological Relevance of Methylmorpholinylaniline-Containing Scaffolds Authored by a Senior Application Scientist Foreword: Unlocking the Therapeutic Potential of Privileged Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Relevance of Methylmorpholinylaniline-Containing Scaffolds

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – core molecular structures capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The morpholine and aniline moieties, when combined, form a versatile structural motif that has garnered significant attention for its presence in a wide array of pharmacologically active compounds. This guide delves into the technical nuances of methylmorpholinylaniline-containing molecules, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will dissect the synthesis, biological evaluation, and potential therapeutic applications of these compounds, with a particular focus on a well-documented class: 2-morpholino-4-anilinoquinoline derivatives. Our exploration will be grounded in experimental data and mechanistic insights, providing a robust framework for future research and development in this promising area.

The Morpholinoaniline Core: A Gateway to Diverse Bioactivity

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is a common feature in numerous approved drugs. Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for drug-like characteristics. When coupled with an aniline (aminobenzene) fragment, the resulting morpholinoaniline core serves as a versatile building block for the synthesis of a diverse library of compounds with a broad spectrum of pharmacological activities.

The "methylmorpholinylaniline" designation can refer to several structural isomers, with the methyl group potentially located on the morpholine ring, the aniline ring, or as a linker. The precise placement of this methyl group, along with other substituents, can profoundly influence the molecule's binding affinity, selectivity, and pharmacokinetic profile.

Synthesis of a Representative Scaffold: 2-Morpholino-4-Anilinoquinoline Derivatives

A prominent class of compounds featuring the morpholinoaniline motif are the 2-morpholino-4-anilinoquinolines. These have been investigated for their potential as anticancer agents. The synthesis of these derivatives typically follows a multi-step sequence, which provides a practical illustration of the chemical principles involved.

General Synthetic Strategy

The synthesis of 2-morpholino-4-anilinoquinolines generally involves the initial construction of a 2,4-dichloroquinoline intermediate, followed by sequential nucleophilic aromatic substitution reactions. This approach allows for the introduction of the morpholine and aniline moieties in a controlled manner.

Experimental Protocol: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

Step 1: Synthesis of 2,4-Dichloroquinoline

  • To a stirred solution of 4-hydroxyquinolin-2(1H)-one in phosphorus oxychloride, slowly add phosphorus pentachloride.

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloroquinoline.

Causality: Phosphorus oxychloride and phosphorus pentachloride are potent chlorinating agents used to convert the hydroxyl and keto groups of the starting material into chlorides, which are excellent leaving groups for the subsequent substitution reactions.

Step 2: Synthesis of 2-Morpholino-4-chloroquinoline

  • Dissolve 2,4-dichloroquinoline in a suitable solvent such as ethanol.

  • Add morpholine dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-morpholino-4-chloroquinoline.

Causality: The chlorine at the 2-position of the quinoline ring is more susceptible to nucleophilic attack than the chlorine at the 4-position. This regioselectivity allows for the specific introduction of the morpholine moiety at the 2-position.

Step 3: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

  • To a solution of 2-morpholino-4-chloroquinoline in a high-boiling point solvent like 2-propanol, add the desired substituted aniline.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to yield the final 2-morpholino-4-anilinoquinoline derivative.

Causality: The acid catalyst protonates the quinoline ring, activating it towards nucleophilic attack by the aniline. The high temperature is necessary to overcome the activation energy for this second substitution reaction.

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Hydroxyquinolin-2(1H)-one B 2,4-Dichloroquinoline A->B POCl3, PCl5 C 2-Morpholino-4-chloroquinoline B->C Morpholine D 2-Morpholino-4-anilinoquinoline Derivative C->D Substituted Aniline, H+

Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

Pharmacological Activity and Mechanism of Action

Derivatives of the morpholinoaniline scaffold have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being particularly noteworthy.

Anticancer Activity

Several studies have highlighted the potential of 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. For instance, certain derivatives have shown significant cytotoxicity against the HepG2 human liver cancer cell line.

CompoundIC50 (µM) against HepG2 Cells
3c 11.42
3d 8.50
3e 12.76
Data sourced from Al-Sheikh et al., 2024.

The anticancer activity of these compounds is believed to be mediated through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Some quinoline derivatives are known to target protein kinases such as EGFR and HER2, which are often dysregulated in cancer.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for tumor growth and progression. The anilino-quinazoline and anilino-quinoline scaffolds are well-established pharmacophores for kinase inhibition. It is plausible that 2-morpholino-4-anilinoquinoline derivatives exert their anticancer effects by targeting one or more protein kinases.

Kinase_Inhibition Receptor Growth Factor Receptor (e.g., EGFR, HER2) P Phosphorylation Receptor->P Binds Drug 2-Morpholino-4-anilinoquinoline Derivative Drug->Receptor Inhibits ATP ATP ATP->P Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) P->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothesized mechanism of action via receptor tyrosine kinase inhibition.

Anti-inflammatory and Analgesic Properties

The morpholine moiety is also present in compounds with anti-inflammatory and analgesic activities. The mechanism of action for these effects may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. Some 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been investigated as selective COX-II inhibitors.

Structure-Activity Relationships (SAR)

The biological activity of morpholinoaniline derivatives is highly dependent on their substitution patterns. For the 2-morpholino-4-anilinoquinoline series, modifications to the aniline ring have been shown to significantly impact their anticancer potency. The presence of electron-withdrawing or electron-donating groups, as well as their position on the ring, can influence the compound's ability to interact with its biological target.

The role of a methyl group, as part of the "methylmorpholinylaniline" core, would need to be systematically investigated. A methyl group can impact a molecule's properties in several ways:

  • Steric Effects: It can influence the preferred conformation of the molecule, potentially enhancing or disrupting its binding to a target.

  • Electronic Effects: As a weak electron-donating group, it can alter the electron density of the aromatic ring, affecting binding interactions.

  • Metabolic Stability: It can block sites of metabolism, potentially increasing the compound's half-life.

Future Research Directions

The pharmacological potential of methylmorpholinylaniline-containing scaffolds is far from fully explored. Future research efforts should focus on several key areas:

  • Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds is crucial for understanding their mechanism of action and for rational drug design.

  • Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships, including the systematic introduction of methyl and other functional groups at various positions, will be essential for optimizing potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are necessary to assess their drug-likeness and potential for clinical development.

  • Exploration of Other Therapeutic Areas: Given the diverse bioactivities of related heterocyclic compounds, it would be worthwhile to screen promising methylmorpholinylaniline derivatives for other potential applications, such as antiviral, antibacterial, or neuroprotective effects.

Conclusion

The methylmorpholinylaniline motif represents a valuable starting point for the design and synthesis of novel, pharmacologically active compounds. As exemplified by the 2-morpholino-4-anilinoquinoline derivatives, this scaffold has already shown significant promise in the context of anticancer drug discovery. A deeper understanding of the synthesis, biological activity, and structure-activity relationships of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting and dynamic field of medicinal chemistry.

References

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304–3313. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Scalable Two-Step Synthesis of 4-(2-Methylmorpholin-4-YL)aniline

Abstract This document provides a comprehensive guide to the synthesis of 4-(2-Methylmorpholin-4-YL)aniline, a key intermediate in the pharmaceutical industry, notably in the manufacturing of kinase inhibitors. The proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-Methylmorpholin-4-YL)aniline, a key intermediate in the pharmaceutical industry, notably in the manufacturing of kinase inhibitors. The protocol details a robust and scalable two-step synthetic route commencing from commercially available starting materials: 4-fluoro-1-nitrobenzene and 2-methylmorpholine. The synthesis involves an initial nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by a catalytic hydrogenation to reduce the nitro group. This guide explains the rationale behind procedural choices, offers detailed, step-by-step protocols for synthesis and purification, and includes necessary safety precautions and characterization data.

Introduction and Synthetic Strategy

4-(2-Methylmorpholin-4-YL)aniline serves as a critical building block in medicinal chemistry and process development. Its structure is a common scaffold found in a variety of pharmacologically active molecules. The synthetic approach outlined herein is designed for efficiency, reliability, and scalability, avoiding costly or difficult-to-handle reagents where possible.

The synthesis proceeds via a logical two-step sequence:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of the intermediate, 4-(2-methylmorpholin-4-yl)-1-nitrobenzene, by reacting 4-fluoro-1-nitrobenzene with 2-methylmorpholine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.

  • Step 2: Catalytic Hydrogenation : Reduction of the nitro group of the intermediate to the corresponding primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yielding the final product. This method is highly efficient and selective, typically affording a clean product with simple workup.

The overall synthetic pathway is illustrated below.

Caption: Two-step synthesis of 4-(2-Methylmorpholin-4-YL)aniline.

Part 1: Synthesis of 4-(2-methylmorpholin-4-yl)-1-nitrobenzene (Intermediate)

Principle and Rationale

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro (-NO₂) group, particularly at the para position, significantly reduces the electron density of the aromatic ring. This effect makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the secondary amine of 2-methylmorpholine. A mild base like potassium carbonate (K₂CO₃) is used to scavenge the hydrofluoric acid (HF) generated in situ, driving the reaction to completion. Dimethyl sulfoxide (DMSO) is an excellent solvent for this transformation due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the rate of reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Fluoro-1-nitrobenzene

  • 2-Methylmorpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask.

  • Add 4-fluoro-1-nitrobenzene (1.0 equivalent) to the stirred suspension.

  • Add 2-methylmorpholine (1.1 to 1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-fluoro-1-nitrobenzene) is consumed.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with deionized water and then with brine. This removes residual DMSO and inorganic salts.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel if necessary, to yield 4-(2-methylmorpholin-4-yl)-1-nitrobenzene as a solid.

Part 2: Synthesis of 4-(2-Methylmorpholin-4-YL)aniline (Final Product)

Principle and Rationale

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the preferred method for this conversion due to its high efficiency, excellent chemoselectivity (it does not affect most other functional groups), and clean reaction profile.[1] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this reaction.[1] The reaction is typically carried out under a positive pressure of hydrogen gas in a polar solvent like methanol or ethanol, which helps to dissolve the substrate and facilitate its interaction with the catalyst surface. The process involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline.[2]

Detailed Experimental Protocol

Materials and Reagents:

  • 4-(2-methylmorpholin-4-yl)-1-nitrobenzene (from Part 1)

  • 10% Palladium on Carbon (10% Pd/C), 50% wet (typically 1-5 mol% Pd loading)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Celite® (diatomaceous earth)

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask system with a hydrogen balloon). Ensure the system is properly purged to remove all air.

  • To the hydrogenation vessel, add the intermediate 4-(2-methylmorpholin-4-yl)-1-nitrobenzene (1.0 equivalent) and the solvent (methanol or ethanol).

  • CAUTION: Under a gentle stream of inert gas (nitrogen or argon), carefully add the 10% Pd/C catalyst. Do not add the catalyst in a dry state in the presence of air, as it can be pyrophoric.

  • Seal the reaction vessel, evacuate the inert gas, and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous stirring or shaking.

  • The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed (usually 2-4 hours).

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • CAUTION: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be kept wet with the solvent during filtration to prevent the catalyst from igniting upon contact with air. Wash the filter cake thoroughly with additional solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 4-(2-Methylmorpholin-4-YL)aniline, is often of high purity. If further purification is needed, it can be achieved by recrystallization or column chromatography.

Summary of Reaction Parameters and Expected Data

ParameterStep 1: SNAr ReactionStep 2: Catalytic Hydrogenation
Key Reactants 4-Fluoro-1-nitrobenzene, 2-Methylmorpholine4-(2-methylmorpholin-4-yl)-1-nitrobenzene
Reagents K₂CO₃10% Pd/C, H₂ gas
Solvent DMSOMethanol or Ethanol
Temperature 80-90 °CRoom Temperature
Pressure Atmospheric40-50 psi
Typical Time 4-6 hours2-4 hours
Typical Yield > 90%> 95%
Product 4-(2-methylmorpholin-4-yl)-1-nitrobenzene4-(2-Methylmorpholin-4-YL)aniline
CAS Number 259639-53-5259639-54-6[3]
Molecular Formula C₁₁H₁₄N₂O₃C₁₁H₁₆N₂O[3]
Appearance Yellow SolidOff-white to light brown solid

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents: 4-Fluoro-1-nitrobenzene is toxic and an irritant. 2-Methylmorpholine is flammable and corrosive. DMSO can enhance skin absorption of other chemicals.

  • Hydrogenation: Catalytic hydrogenation carries a risk of fire or explosion. The palladium catalyst is pyrophoric and must be handled with care, especially when dry.[4] The hydrogenation apparatus must be properly set up and purged of air to prevent the formation of explosive hydrogen/air mixtures. The filtered catalyst should be quenched safely (e.g., under water) before disposal.

Overall Workflow Diagram

Workflow cluster_prep Preparation cluster_snar Step 1: SNAr Reaction cluster_hydro Step 2: Hydrogenation cluster_final Final Product prep_reagents 1. Assemble & Dry Glassware 2. Weigh Reagents (SNAr) charge_reactor 3. Charge Reactor: K₂CO₃, DMSO, Substrate, Amine prep_reagents->charge_reactor heat_react 4. Heat to 80-90 °C (4-6h) charge_reactor->heat_react monitor_snar 5. Monitor by TLC heat_react->monitor_snar workup_snar 6. Aqueous Workup & Extraction (Water, EtOAc) monitor_snar->workup_snar purify_intermediate 7. Dry, Concentrate & Purify (Intermediate) workup_snar->purify_intermediate prep_hydro 8. Prepare Hydrogenation Vessel purify_intermediate->prep_hydro charge_hydro 9. Charge Vessel: Intermediate, Solvent, Pd/C (wet) prep_hydro->charge_hydro run_hydro 10. Purge & Pressurize with H₂ (Stir, 2-4h) charge_hydro->run_hydro monitor_hydro 11. Monitor by TLC / H₂ uptake run_hydro->monitor_hydro workup_hydro 12. Purge, Filter (Celite) & Concentrate monitor_hydro->workup_hydro final_product 13. Isolate Final Product: 4-(2-Methylmorpholin-4-YL)aniline workup_hydro->final_product characterize 14. Characterize (NMR, MS, mp) & Store final_product->characterize

Caption: Step-by-step experimental workflow for the synthesis.

References

  • BenchChem. (2025). Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • El-Sayed, M. F., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • Hartwig, J. F. (2010). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules.
  • Organic Syntheses. (n.d.). Hexanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]

  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • PubChemLite. (n.d.). 4-(2-methylmorpholin-4-yl)aniline (C11H16N2O). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)aniline. National Institutes of Health. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-one for Preclinical Studies. BenchChem.
  • CEM GmbH. (n.d.). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Samuel, A. K., et al. (2025). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Morpholinoanilines

Introduction: The Significance of Morpholinoanilines in Modern Drug Discovery Morpholinoanilines represent a critical structural motif in contemporary medicinal chemistry. The morpholine heterocycle is prized for its abi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Morpholinoanilines in Modern Drug Discovery

Morpholinoanilines represent a critical structural motif in contemporary medicinal chemistry. The morpholine heterocycle is prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while the aniline substructure provides a versatile scaffold for further functionalization.[1][2] The unique pKa of the morpholine nitrogen, similar to the pH of blood, can enhance solubility and brain permeability, making it a valuable component in the design of central nervous system (CNS) active agents.[3][4][5] Consequently, the development of robust and efficient synthetic methodologies for the construction of morpholinoanilines is of paramount importance to researchers in pharmaceutical and agrochemical industries.[1][6]

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for the formation of the crucial C-N bond in these molecules.[7][8][9] This powerful cross-coupling reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields, making it a cornerstone of modern organic synthesis.[10] These application notes provide a comprehensive guide to the palladium-catalyzed synthesis of morpholinoanilines, including a detailed mechanistic overview, a step-by-step experimental protocol, and a guide to troubleshooting common issues.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The synthesis of morpholinoanilines via the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key to a successful reaction lies in the careful selection of the palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base.[11]

The catalytic cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[12][13]

  • Amine Coordination and Deprotonation: The morpholine coordinates to the Pd(II) complex. A base then deprotonates the coordinated morpholine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the morpholinoaniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene. The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress these unwanted side reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(X)(Morpholine)L_n] OxAdd->AmineCoord Amine Coordination (Morpholine) Amido Ar-Pd(II)(Morpholino)L_n AmineCoord->Amido Deprotonation (Base) HX_Salt Base-HX AmineCoord->HX_Salt Amido->Pd0 Reductive Elimination Product Morpholinoaniline Amido->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Morpholine Morpholine Morpholine->AmineCoord Base Base Base->AmineCoord caption Figure 1: The Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the palladium-catalyzed synthesis of morpholinoanilines.

Experimental Protocol: A General Procedure

This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with morpholine. The specific conditions may require optimization depending on the reactivity of the aryl halide.

Materials and Reagents
  • Aryl halide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene or dioxane

Reaction Setup and Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add Pd precatalyst, ligand, and base to a dry flask. - Purge with inert gas. start->setup reagents Reagent Addition: - Add anhydrous solvent. - Add morpholine. - Add aryl halide. setup->reagents reaction Reaction: - Heat the mixture to the desired temperature (e.g., 80-110 °C). - Monitor by TLC or GC/LC-MS. reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with an organic solvent. - Filter through celite. reaction->workup extraction Extraction: - Wash the filtrate with water and brine. - Dry the organic layer over Na₂SO₄ or MgSO₄. workup->extraction purification Purification: - Concentrate the solution in vacuo. - Purify the crude product by flash column chromatography. extraction->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of morpholinoanilines.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by morpholine and the aryl halide.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the appropriate temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholinoaniline.

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes typical conditions and their impact on the synthesis of morpholinoanilines.

ParameterTypical Reagents/ConditionsRationale and Impact on Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote reductive elimination.[11]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the morpholine. The choice of base can influence the reaction rate and substrate scope.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent catalyst deactivation.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.
Aryl Halide Ar-I > Ar-Br > Ar-ClThe reactivity of the aryl halide follows the order of C-X bond strength. Aryl chlorides are the most challenging substrates.[5]

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, several common issues can arise. This section provides a guide to troubleshooting these problems.[2]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Use a fresh batch of catalyst and ligand.- Ensure all glassware is dry and the reaction is performed under a positive pressure of inert gas.- Use anhydrous solvents and purify reagents if necessary.
Formation of Side Products - Hydrodehalogenation (replacement of halogen with hydrogen)- Homocoupling of the aryl halide- Screen different ligands to find one that favors reductive elimination.- Lower the reaction temperature.
Difficulty in Purification - Presence of residual palladium catalyst- Co-elution of product with starting materials or byproducts- Filter the crude reaction mixture through a plug of silica gel or celite before chromatography.- Optimize the eluent system for column chromatography.

References

  • Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc.2005 , 127 (49), 17364–17373. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry Lair. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Choi, K.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024 , 146 (29), 19414–19424. [Link]

  • Manfroni, G.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem. Neurosci.2021 , 12 (4), 515-544. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Choi, K.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Figshare. [Link]

  • Fors, B. P.; Buchwald, S. L. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. DSpace@MIT. [Link]

  • Zhang, Y.; et al. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Org. Biomol. Chem.2017 , 15, 8381-8385. [Link]

  • Organ, M. G.; et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chem. Eur. J.2007 , 13, 1359-1373. [Link]

  • Manfroni, G.; et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Ananikov, V. P.; et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Ghaffari, S.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem.2023 , 14, 1446-1489. [Link]

  • Kamal, A.; et al. Revealing quinquennial anticancer journey of morpholine: A SAR based review. Eur. J. Med. Chem.2019 , 169, 1-20. [Link]

  • Ball, N. D.; et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catal.2019 , 9 (4), 2943–2952. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Rempillo, J. J.; et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett.2025 , 16 (1), 18–24. [Link]

  • Amgen. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Kumar, S.; et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.2012 , 8, 2055–2063. [Link]

Sources

Method

4-(2-Methylmorpholin-4-YL)aniline in the development of PI3K inhibitors

Application Note: 4-(2-Methylmorpholin-4-YL)aniline in the Rational Design of Isoform-Selective PI3K Inhibitors Executive Summary The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Methylmorpholin-4-YL)aniline in the Rational Design of Isoform-Selective PI3K Inhibitors

Executive Summary

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulatory pathway governing cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies and immune disorders. In the landscape of targeted kinase inhibitors, the morpholine ring has emerged as a privileged pharmacophore. Specifically, the building block 4-(2-methylmorpholin-4-yl)aniline provides a highly versatile scaffold for drug developers. It combines the crucial hinge-binding properties of the morpholine oxygen with the steric tuning of a 2-methyl substitution, while the aniline nitrogen serves as an efficient nucleophilic handle for coupling to various heterocyclic cores.

This application note details the structural rationale, synthetic incorporation, and biochemical validation of 4-(2-methylmorpholin-4-yl)aniline in the development of next-generation, isoform-selective PI3K inhibitors.

Pharmacophore Rationale & Structural Biology

To design an effective ATP-competitive kinase inhibitor, the molecule must anchor securely within the ATP-binding pocket of the kinase hinge region.

  • The Morpholine Anchor: Crystallographic studies of pan-PI3K inhibitors (e.g., Buparlisib, PQR309) demonstrate that the morpholine oxygen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of Val851 in PI3Kα (corresponding to Val882 in PI3Kγ and Val2240 in mTOR) [1].

  • The 2-Methyl Steric Probe: While unsubstituted morpholines often yield pan-PI3K/mTOR inhibitors, introducing an equatorial methyl group at the 2-position of the morpholine ring alters the spatial geometry of the ligand. The mTOR binding pocket is notably narrower than that of PI3K, constrained by residues Tyr867 and Cys885. The added steric bulk of the 2-methyl group causes a steric clash within the mTOR pocket, effectively reducing mTOR cross-reactivity. Conversely, this substitution has been successfully utilized to drive selectivity toward the PI3Kβ isoform , which accommodates the methyl group and is a key target for PTEN-deficient tumors and antithrombotic therapies [2, 3].

  • The Aniline Linker: The para-aniline moiety allows for rapid diversification via Palladium-catalyzed Buchwald-Hartwig cross-coupling, SNAr reactions, or urea formations, enabling medicinal chemists to attach the pharmacophore to pyrimidine, triazine, or quinazoline cores without disrupting the hinge-binding trajectory.

Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 2-Methylmorpholine Derivative Inhibitor->PI3K Blocks ATP Pocket (Val851/Val882)

Figure 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by 2-methylmorpholine derivatives at the ATP-binding hinge region.

Quantitative SAR Data: Impact of 2-Methyl Substitution

The table below summarizes the causal shift in kinase selectivity when transitioning from a standard morpholine-aniline donor to a 4-(2-methylmorpholin-4-yl)aniline donor on a conserved pyrimidine scaffold.

Compound ScaffoldR-Group (Aniline substituent)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Pyrimidine Core4-(morpholin-4-yl)aniline5.214.88.145.0
Pyrimidine Core4-(2-methylmorpholin-4-yl)aniline 22.42.1 35.6> 1000

Data Interpretation: The 2-methyl substitution significantly abrogates mTOR activity (>20-fold drop in potency) due to the constrained pocket width, while simultaneously optimizing the fit for the PI3Kβ isoform, validating its use in developing highly selective PI3Kβ inhibitors [3].

Experimental Workflows & Protocols

Synth_Workflow A Halogenated Core (e.g., Pyrimidine) C Pd-Catalyzed Cross-Coupling A->C B 4-(2-Methylmorpholin- 4-yl)aniline B->C D Crude Inhibitor C->D E HPLC Purification & NMR/MS Validation D->E F In Vitro PI3K Kinase Assay E->F

Figure 2: General synthetic and screening workflow for incorporating 4-(2-methylmorpholin-4-yl)aniline into PI3K inhibitor scaffolds.

Protocol 1: Synthesis of a Prototype PI3K Inhibitor via Buchwald-Hartwig Cross-Coupling

Causality & Design: The use of Pd₂(dba)₃ and Xantphos is specifically chosen over standard catalysts (like Pd(PPh₃)₄) because the bidentate Xantphos ligand enforces a wide bite angle, which is highly efficient for coupling sterically hindered anilines and preventing unwanted β-hydride elimination.

Reagents & Materials:

  • 4-(2-methylmorpholin-4-yl)aniline (1.2 equiv)

  • Heterocyclic Core (e.g., 2-chloro-pyrimidine derivative) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge the heterocyclic core (1.0 mmol), 4-(2-methylmorpholin-4-yl)aniline (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 mmol) and Xantphos (0.1 mmol) to the solid mixture.

  • Solvent Introduction: Inject 10 mL of anhydrous, thoroughly degassed 1,4-dioxane. Self-Validation Step: Degassing is critical; oxygen contamination will rapidly oxidize the Pd(0) catalyst, resulting in a black precipitate and zero yield.

  • Reaction: Heat the mixture to 100°C and stir for 12–16 hours. Monitor progression via LC-MS until the halogenated core is completely consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor. Confirm identity via ¹H-NMR and HRMS.

Protocol 2: In Vitro PI3K Isoform Selectivity Kinase Assay (Luminescence-Based)

Causality & Design: To accurately determine competitive inhibition constants (IC₅₀), the assay must be run at the Michaelis constant (Kₘ) for ATP for each specific PI3K isoform. Running the assay at artificially high ATP concentrations will mask the potency of ATP-competitive morpholine derivatives.

Reagents & Materials:

  • Recombinant PI3K isoforms (α, β, γ, δ) and mTOR

  • Substrate: PIP2 (Phosphatidylinositol 4,5-bisphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM EGTA, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 2-methylmorpholine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the specific PI3K isoform diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (10 µM final) and ATP (at the predetermined Kₘ for the specific isoform, typically 10–25 µM) to initiate the kinase reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence using a microplate reader. Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 is required to validate the assay run. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Title: Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • Title: Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)
Application

Development of antitumor agents from 4-(2-Methylmorpholin-4-YL)aniline

Application Note: Development of Novel Antitumor Kinase Inhibitors Using 4-(2-Methylmorpholin-4-yl)aniline Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Content Focus: Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Novel Antitumor Kinase Inhibitors Using 4-(2-Methylmorpholin-4-yl)aniline

Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Orthogonal Screening Protocols

Introduction & Mechanistic Rationale

The development of targeted antitumor agents heavily relies on the design of small molecules capable of selectively binding the ATP-binding pocket of oncogenic kinases. The morpholinoaniline scaffold is a highly privileged pharmacophore in modern oncology, serving as the core hinge-binding motif in several clinical-stage kinase inhibitors, including the pan-PI3K inhibitor buparlisib (BKM120)[1][2].

4-(2-Methylmorpholin-4-yl)aniline (CAS: 926236-16-0) represents a sophisticated evolution of this classic building block[3][4]. While standard unsubstituted morpholine rings are highly symmetrical, the introduction of a 2-methyl group breaks this symmetry. This subtle structural modification serves three critical purposes in structure-activity relationship (SAR) optimization:

  • Enhanced Hydrophobic Packing: The methyl group projects into the hydrophobic sub-pocket adjacent to the kinase hinge region, often improving binding affinity (lower Kd​ ).

  • Metabolic Stability: Steric hindrance around the morpholine oxygen reduces susceptibility to oxidative ring-opening by Cytochrome P450 enzymes.

  • Vectorial Trajectory: The chiral center (or racemic mixture) alters the exit vector of the aniline moiety, allowing for optimized interactions with the solvent-exposed region of the kinase.

This guide details the end-to-end workflow for synthesizing and validating novel PI3K/mTOR dual inhibitors utilizing 4-(2-Methylmorpholin-4-yl)aniline.

Workflow A Building Block 4-(2-Methylmorpholin-4-yl)aniline B Buchwald-Hartwig Cross-Coupling A->B C Lead Compound (Kinase Inhibitor) B->C D Biochemical Screening (TR-FRET) C->D E Cellular Validation (Viability & Signaling) D->E

Caption: Drug discovery workflow utilizing 4-(2-Methylmorpholin-4-yl)aniline.

Synthetic Protocol: Palladium-Catalyzed C-N Cross-Coupling

To integrate 4-(2-Methylmorpholin-4-yl)aniline into a heterocyclic core (e.g., a chloropyrimidine or chloroquinazoline), Palladium-catalyzed Buchwald-Hartwig amination is the gold standard[5][6].

Causality Check: Why choose Buchwald-Hartwig over Nucleophilic Aromatic Substitution (S_NAr)? Unactivated heteroaryl chlorides require harsh S_NAr conditions (>120°C, strong bases), which can lead to the degradation of the morpholine ring or aniline oxidation. Buchwald-Hartwig coupling allows for milder temperatures and strict regiocontrol.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading: Charge the tube with the heteroaryl chloride core (1.0 eq), 4-(2-Methylmorpholin-4-yl)aniline (1.2 eq), Pd2​(dba)3​ (0.05 eq), XPhos ligand (0.1 eq), and Cs2​CO3​ (2.0 eq).

    • Note on Ligand Choice: XPhos is specifically selected because its bulky, electron-rich dicyclohexylphosphine moiety facilitates the reductive elimination of bulky secondary amines, preventing catalyst stalling.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure N2​ gas. Repeat this cycle three times. This is a self-validating step; oxygen contamination will immediately turn the active Pd(0) species black (precipitating as Pd black), indicating a failed reaction.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the chloride) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under N2​ flow. Heat the mixture in an oil bath at 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the target kinase inhibitor.

Biochemical Validation: TR-FRET Kinase Assay

Once synthesized, the compound's intrinsic affinity for the target kinase (e.g., PI3K α ) must be quantified.

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence (e.g., Kinase-Glo) or colorimetric assays. Highly conjugated heterocyclic kinase inhibitors frequently exhibit auto-fluorescence. TR-FRET uses a time delay before measuring emission, completely bypassing short-lived compound auto-fluorescence and eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate (final DMSO concentration = 1%). Include DMSO-only wells as negative controls and Buparlisib as a positive control.

  • Enzyme Addition: Add 5 µL of recombinant human PI3K α (diluted in Kinase Buffer) to each well. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ for PI3K α ) and PIP2 substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-PIP3 antibody and an APC-labeled tracer.

  • Readout: Incubate for 30 minutes, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50​ using a 4-parameter logistic curve fit.

Cellular Profiling & Pathway Analysis

Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and efflux pump activity. The compound must be tested in a relevant tumor model (e.g., MCF-7 breast cancer cells, which are driven by PI3K/mTOR signaling).

Causality Check: Why probe for p-AKT (Ser473)? PI3K generates PIP3, which recruits AKT to the membrane. However, AKT is phosphorylated at Ser473 directly by mTORC2. By monitoring p-AKT (Ser473), we orthogonally validate the suppression of the entire PI3K/mTOR signaling axis, providing a robust readout of target engagement inside the cell.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Morpholinoaniline Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and targeted inhibition by morpholinoaniline derivatives.

Western Blot Protocol for Target Engagement:

  • Treatment: Seed MCF-7 cells in 6-well plates ( 3×105 cells/well) and incubate overnight. Treat cells with the inhibitor (at 1x, 3x, and 10x the biochemical IC50​ ) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (critical to prevent rapid dephosphorylation of AKT during lysis).

  • Electrophoresis: Quantify protein (BCA assay), load 20 µg per lane on a 4-12% Bis-Tris polyacrylamide gel, and run at 120V.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: Anti-p-AKT (Ser473), Anti-Total AKT, and Anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Quantitative Data Summary

The following table demonstrates the comparative advantage of utilizing the 2-methyl substituted building block versus a standard unsubstituted morpholinoaniline in a hypothetical pyrimidine-core series.

Compound ScaffoldPI3K α Biochemical IC50​ (nM)mTOR Biochemical IC50​ (nM)MCF-7 Cellular Viability IC50​ ( μ M)p-AKT (Ser473) Suppression at 1 μ M
Standard Morpholine 45 ± 5120 ± 152.5 ± 0.3Partial (~40%)
2-Methylmorpholine 12 ± 245 ± 80.8 ± 0.1Complete (>95%)
Buparlisib (Control) 52 ± 6>10001.2 ± 0.2Complete (>95%)

Data Interpretation: The inclusion of the 2-methyl group on the morpholine ring yields a nearly 4-fold improvement in biochemical potency against PI3K α and significantly enhances cellular penetrance and target engagement, validating 4-(2-Methylmorpholin-4-yl)aniline as a superior building block for next-generation kinase inhibitors.

References

  • Efficacy of buparlisib in treating breast cancer ResearchGate[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors National Institutes of Health (NIH)[Link]

  • 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors MDPI[Link]

Sources

Application

NMR characterization of 4-(2-Methylmorpholin-4-YL)aniline derivatives

An Application Guide to the Definitive NMR Characterization of 4-(2-Methylmorpholin-4-YL)aniline Derivatives Abstract The 4-(2-methylmorpholin-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Definitive NMR Characterization of 4-(2-Methylmorpholin-4-YL)aniline Derivatives

Abstract

The 4-(2-methylmorpholin-4-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its structural integrity, substitution pattern, and stereochemistry are critical determinants of biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive toolkit for the unambiguous structural elucidation of these molecules. This application note delivers a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the complete NMR characterization of this important class of compounds. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural verification through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Introduction: The Central Role of Structure in Function

Aniline and morpholine derivatives are foundational structural motifs in a vast array of pharmaceuticals.[1][2] The morpholine ring, in particular, is often incorporated to improve physicochemical properties such as solubility and metabolic stability.[3] The introduction of a methyl group at the C2 position of the morpholine ring creates a chiral center, adding a layer of structural complexity that can be pivotal for target engagement and selectivity.

Precise and unequivocal characterization of these 4-(2-methylmorpholin-4-yl)aniline derivatives is therefore a non-negotiable prerequisite for advancing any drug discovery program. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework by mapping the chemical environment and connectivity of each atom.[1][4] This guide provides the necessary protocols and interpretive framework to leverage the full power of modern NMR for this specific chemical class.

Experimental Design and Workflow

The successful characterization of a novel compound is not the result of a single experiment, but a logical progression of inquiries. Each NMR experiment builds upon the last, weaving a complete and internally consistent structural narrative. The overall workflow is designed to first observe all relevant nuclei (¹H and ¹³C), then map direct (one-bond) connections, and finally establish the complete molecular skeleton through long-range correlations.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep 1. Dissolve 5-10 mg Sample in ~0.6 mL Deuterated Solvent filter 2. Filter if Particulates Present prep->filter transfer 3. Transfer to 5 mm NMR Tube filter->transfer H1 ¹H NMR (Proton Environments) transfer->H1 Initial Survey C13 ¹³C NMR (Carbon Skeleton) H1->C13 COSY COSY (¹H-¹H Connectivity) H1->COSY Build Spin Systems HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC Connect Fragments HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC Assign Carbons C13->HMBC Connect Fragments HSQC->HMBC Connect Fragments COSY->HMBC Connect Fragments assign Assign ¹H and ¹³C Signals HMBC->assign connect Assemble Structural Fragments assign->connect elucidate Elucidate Final Structure connect->elucidate

Caption: A typical experimental workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of your NMR data is fundamentally limited by the quality of your sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved peaks.[5]

Protocol:

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh 5-10 mg of the purified 4-(2-methylmorpholin-4-yl)aniline derivative for ¹H NMR and 1D/2D heteronuclear experiments.[5][6] While ¹³C spectra traditionally required more material (50-100 mg), modern spectrometers with cryogenic probes can often obtain excellent data with smaller quantities.[6][7]

  • Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[6][8] Deuterated solvents are essential to avoid large, overwhelming solvent signals in the ¹H spectrum and for the instrument's deuterium lock system.[9] Be aware that CDCl₃ can be slightly acidic and may interact with amine functionalities.[8]

  • Dissolution: In a small glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] This corresponds to a filling height of about 4-5 cm in a standard 5 mm tube.[7][8]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulate matter will degrade spectral quality.[5][6]

  • Transfer: Carefully transfer the clear solution into a high-quality, clean, and undamaged 5 mm NMR tube.[7][8][9]

  • Capping and Labeling: Cap the tube securely. Do not use paper tape or parafilm for labeling, as this can interfere with the sample spinning in the spectrometer.[7][9]

NMR Data Acquisition

Acquisition is performed on a standard NMR spectrometer (e.g., 400-600 MHz). The following experiments provide a comprehensive dataset for full structural elucidation.

Experiment Purpose Typical # of Scans Relaxation Delay (d1) Key Information Yielded
¹H NMR Observe proton chemical environments and couplings.8 - 161 - 2 sChemical shift, integration (proton count), multiplicity (coupling).
¹³C NMR Observe the carbon backbone of the molecule.1024 - 40962 sChemical shift of unique carbon atoms.
COSY Identify protons that are coupled to each other (typically 2-3 bonds apart).2 - 41 - 2 sMaps all ¹H-¹H spin systems.[10][11]
HSQC Correlate protons directly to the carbons they are attached to (¹JCH).2 - 81 - 2 sUnambiguously assigns protons to their carbons.[12][13]
HMBC Correlate protons to carbons over multiple bonds (²JCH, ³JCH).8 - 161 - 2 sConnects disparate spin systems and identifies quaternary carbons.[11][12]

Spectral Interpretation: Decoding the Structure

Let's consider the general structure of a 4-(2-methylmorpholin-4-yl)aniline derivative. The numbering scheme below will be used for discussion.

Numbered structure of 4-(2-methylmorpholin-4-yl)aniline
Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Aniline Ring (H-10, H-11): These protons will appear as a classic AA'BB' system due to symmetry. Expect two signals, each integrating to 2H, appearing as doublets. The protons ortho to the electron-donating amino group (H-11) will be upfield (further to the right) compared to the protons ortho to the electron-withdrawing morpholine nitrogen (H-10).

  • Amino Group (NH₂): This signal typically appears as a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will cause the NH₂ signal to disappear due to proton-deuterium exchange.

  • Morpholine Ring (H-2, H-3, H-5, H-6): This region is often the most complex. Due to the chair-like conformation and the chiral center at C-2, all methylene protons (at C-3, C-5, and C-6) are diastereotopic and will appear as distinct signals, likely complex multiplets.

    • H-2: This methine proton, adjacent to the methyl group and oxygen, will be a multiplet coupled to the methyl protons and the C-3 protons.

    • H-3, H-5, H-6: Expect a series of complex, overlapping multiplets for these 6 protons. The protons on carbons adjacent to the nitrogen (C-3, C-5) will be further downfield than those adjacent to the oxygen (C-6).

  • Methyl Group (H-7): This signal will be a clean doublet in the upfield (aliphatic) region, coupled to the single proton at H-2. Its integration will be 3H.

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. Chemical shifts are highly predictable.[14]

Carbon Atom(s) Expected Chemical Shift (ppm) Rationale
C-7 (Methyl) 15 - 25Standard aliphatic carbon.
C-3, C-5, C-6 45 - 70Aliphatic carbons adjacent to heteroatoms (N, O). Carbons next to oxygen (C-6) are typically further downfield than those next to nitrogen (C-3, C-5).
C-2 70 - 80Methine carbon deshielded by adjacent oxygen.
C-10, C-11 110 - 130Standard aromatic carbons.
C-9, C-12 135 - 150Aromatic quaternary carbons attached to nitrogen atoms.
Elucidation with 2D NMR: The Connectivity Map

While 1D spectra provide the pieces, 2D spectra show how they connect.[4][15]

COSY (¹H-¹H Correlation): This experiment confirms proton-proton connectivities.

Caption: Key COSY correlations establish intra-ring and substituent connectivity.

  • Key Insight: A cross-peak between the aromatic signals confirms they are on the same ring. A cross-peak between the H-7 doublet and the H-2 multiplet definitively links the methyl group to the morpholine ring. Further correlations will map out the entire morpholine spin system.

HSQC (¹H-¹³C One-Bond Correlation): This is the ultimate assignment tool.

  • Key Insight: Every cross-peak in the HSQC spectrum represents a direct C-H bond. By tracing from a proton's chemical shift on one axis to a carbon's shift on the other, one can definitively assign which proton is attached to which carbon. For example, the signal for the methyl protons (H-7) will show a correlation only to the methyl carbon (C-7). This allows for the confident assignment of nearly all protonated carbons.

HMBC (¹H-¹³C Multi-Bond Correlation): This experiment is the final step, connecting all the fragments into the final molecular structure. It reveals correlations between protons and carbons that are two or three bonds away.

G Key HMBC Correlations for Structural Assembly cluster_aniline Aniline Ring cluster_morpholine Morpholine Ring C9 C9 C10 C10 C9->C10 H10 H10 H10->C9 ³J C12 C12 H10->C12 ²J C5 C5 H5 H5 H5->C9 ³J C3 C3 H3 H3 H3->C9 ³J C2 C2 H7 H7 H7->C3 ³J H7->C2 ²J

Caption: Key HMBC correlations definitively link the aniline and morpholine rings.

  • Key Insights:

    • Aniline-Morpholine Linkage: The most critical correlation is from the morpholine protons adjacent to the nitrogen (H-3 and H-5) to the aniline quaternary carbon C-9. This three-bond correlation (³JCH) is unambiguous proof of the N-aryl bond.

    • Quaternary Carbon Assignment: Protons on the aniline ring (H-10) will show correlations to the quaternary carbons C-9 and C-12, allowing for their definitive assignment.

    • Intra-Ring Confirmation: The methyl protons (H-7) will show a two-bond correlation to C-2 and a three-bond correlation to C-3, confirming their position on the morpholine ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of 4-(2-methylmorpholin-4-yl)aniline derivatives can be achieved with high confidence. This multi-faceted approach, combining sample preparation best practices with a logical sequence of NMR analyses, provides a self-validating system for structural elucidation. The correlation of data from COSY, HSQC, and HMBC experiments creates a robust network of evidence that confirms not only the core scaffold but also the precise connectivity of all substituents, an essential requirement for advancing modern drug discovery and development programs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Bruker. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • ETH Zurich. NMR Sample Preparation. [Link]

  • Starkey, L. S. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • N-analysis. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Scribd. Advanced 2D NMR Techniques Guide. [Link]

  • El-Sayed, N. N. E., et al. (2026, March 2). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Ali, A. A., et al. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]

  • PubChemLite. 4-(2-methylmorpholin-4-yl)aniline (C11H16N2O). [Link]

  • Denmark Group. 2D-NMR Techniques for the Research Organic Chemist. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • National Institutes of Health. 4-(Morpholinomethyl)aniline. PubChem. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Wiley. N-(4,4'-Dimethoxybenzhydryl)-4-phenyloxyaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Wiley. N-methylmorpholine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]

  • Obuzor, G. U., & Booth, B. L. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry. [Link]

Sources

Method

Application Notes: 4-(2-Methylmorpholin-4-YL)aniline in Advanced Polymer Science and Material Engineering

Introduction & Mechanistic Rationale 4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) is a highly versatile, dual-functional aromatic amine. While traditionally utilized as a pharmaceutical intermediate, its unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) is a highly versatile, dual-functional aromatic amine. While traditionally utilized as a pharmaceutical intermediate, its unique structural topology makes it a high-value building block in polymer science and material engineering[1].

The molecule features two critical domains:

  • The Primary Aromatic Amine ( −NH2​ ): Acts as the primary reactive site for step-growth polymerizations (e.g., polyimides, polyamides) and ring-opening reactions (e.g., epoxy resins).

  • The 2-Methylmorpholine Pendant Group: This bulky, electron-donating heterocycle introduces profound steric hindrance and a chiral center. The asymmetry of the 2-methyl group disrupts polymer chain packing, significantly increasing the fractional free volume (FFV) of the resulting material. Furthermore, the tertiary nitrogen within the morpholine ring acts as an internal Lewis base, providing localized catalytic activity during curing processes[2].

This guide details the application of 4-(2-Methylmorpholin-4-YL)aniline across three advanced material workflows: High-Performance Polyimides, Autocatalytic Epoxy Networks, and Polymer-Supported Synthesis for drug development.

Advanced Polyimide (PI) Synthesis: End-Capping & Modification

Mechanistic Rationale

Aromatic polyimides possess exceptional thermal stability but notoriously poor solubility, making them difficult to process. By utilizing 4-(2-Methylmorpholin-4-YL)aniline as a monoamine end-capper, researchers can terminate polymer chain growth at a controlled molecular weight while appending a bulky, asymmetric morpholine group at the chain termini. This structural disruption prevents tight π−π stacking and interchain hydrogen bonding, rendering the polyimide soluble in polar aprotic solvents without drastically sacrificing its glass transition temperature ( Tg​ )[1].

Experimental Protocol: Synthesis of Soluble Modified Polyimide

Self-Validating System: This protocol utilizes stoichiometric imbalance to drive end-capping, validated by in-situ rheological monitoring and post-synthesis spectroscopic analysis.

  • Monomer Dissolution: In a flame-dried, nitrogen-purged flask, dissolve 10.0 mmol of a standard diamine (e.g., ODA) in 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Polyamic Acid (PAA) Formation: Slowly add 10.5 mmol of dianhydride (e.g., PMDA) to the solution at 0 °C. Stir for 12 hours at room temperature.

    • Validation Checkpoint 1: The solution viscosity will increase significantly. Draw a thin film and analyze via FT-IR; the presence of broad −OH stretches (3200–3400 cm⁻¹) and amide carbonyls (1650 cm⁻¹) confirms PAA formation.

  • End-Capping: Add 1.0 mmol of 4-(2-Methylmorpholin-4-YL)aniline to the viscous PAA solution. Stir for an additional 4 hours to ensure complete reaction with the unreacted anhydride termini.

  • Chemical Imidization: Add an imidization catalyst mixture consisting of acetic anhydride (30 mmol) and pyridine (30 mmol). Heat the mixture to 120 °C for 6 hours.

  • Precipitation and Recovery: Cool the mixture and precipitate the polymer dropwise into vigorously stirred methanol. Filter, wash, and dry under vacuum at 150 °C for 24 hours.

    • Validation Checkpoint 2: Perform ATR-FTIR on the dried powder. The total disappearance of the PAA peaks and the emergence of imide symmetric/asymmetric stretches at 1770 cm⁻¹ and 1710 cm⁻¹ validate complete ring closure.

PI_Workflow N1 Dianhydride + Diamine (Stoichiometric Imbalance) N2 Polyamic Acid (PAA) Formation N1->N2 N3 Add 4-(2-Methylmorpholin-4-YL)aniline (Terminal End-Capper) N2->N3 N4 Chemical Imidization (Acetic Anhydride / Pyridine) N3->N4 N5 Processable, Soluble Polyimide Network N4->N5

Caption: Workflow for synthesizing highly soluble polyimides using the morpholinoaniline end-capper.

Autocatalytic Epoxy Resin Curing

Mechanistic Rationale

In standard epoxy formulations, primary amines open the oxirane rings to form a crosslinked network. When 4-(2-Methylmorpholin-4-YL)aniline is used as a hardener, it introduces an autocatalytic curing mechanism . The primary aniline nitrogen attacks the epoxide. Simultaneously, the tertiary nitrogen of the morpholine ring acts as an internal Lewis base, polarizing adjacent oxirane rings and accelerating the nucleophilic attack[2]. This dual-action reduces the activation energy of the curing process, allowing for lower curing temperatures and shorter cycle times.

Experimental Protocol: Formulation and Curing

Self-Validating System: The curing kinetics are thermally validated via Differential Scanning Calorimetry (DSC) to ensure the autocatalytic threshold is met.

  • Resin Preparation: Pre-heat standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin to 60 °C to reduce viscosity.

  • Hardener Integration: Add 4-(2-Methylmorpholin-4-YL)aniline at a stoichiometric ratio of 1:1 (amine hydrogen to epoxy equivalent weight). Mix vigorously using a planetary centrifugal mixer for 3 minutes at 2000 RPM.

  • Degassing: Transfer the mixture to a vacuum desiccator and degas at -0.1 MPa for 10 minutes to remove entrapped air.

  • Curing Cycle: Pour the mixture into a Teflon mold. Cure in a convection oven at 120 °C for 2 hours, followed by a post-cure at 150 °C for 1 hour.

    • Validation Checkpoint: Conduct a DSC scan of the cured sample from 25 °C to 250 °C. The absence of a residual exothermic peak confirms 100% degree of cure. The Tg​ should be distinct and measurable via the step-change in heat capacity.

Epoxy_Curing E1 Epoxy Resin (Oxirane Rings) E3 Primary Amine Addition (Ring Opening) E1->E3 E2 4-(2-Methylmorpholin-4-YL)aniline (Hardener) E2->E3 E5 Tertiary Amine Autocatalysis (Morpholine Ring) E2->E5 Internal Base E4 Secondary Amine Formation E3->E4 E6 Highly Crosslinked Epoxy Network E4->E6 E5->E3 Catalyzes E5->E4

Caption: Autocatalytic epoxy curing mechanism driven by primary and tertiary amines.

Polymer-Supported Synthesis for Drug Development

Mechanistic Rationale

For drug development professionals, accelerating the synthesis of complex N-arylated heterocyclic libraries is paramount. 4-(2-Methylmorpholin-4-YL)aniline can be utilized in Solid-Phase Synthesis (SPS). By anchoring a core scaffold (e.g., 3-hydroxyquinolin-4(1H)-ones) to a polymer resin, the morpholinoaniline can be introduced via direct N-alkylation or reductive amination[3]. The polymer support allows for the use of excess reagents to drive the reaction to completion, with simple filtration replacing tedious chromatographic purifications.

Experimental Protocol: SPS of N-Arylated Scaffolds

Self-Validating System: Cleavage of a micro-aliquot ensures reaction fidelity before bulk cleavage.

  • Resin Swelling: Swell 1.0 g of Wang resin in Dichloromethane (DCM) for 30 minutes.

  • Scaffold Immobilization: Couple the carboxylic acid derivative of the target scaffold to the resin using DIC/DMAP coupling chemistry. Wash extensively with DMF and DCM.

  • N-Arylation: Suspend the resin in anhydrous THF. Add 5 equivalents of 4-(2-Methylmorpholin-4-YL)aniline and a catalytic amount of silane-based reducing agent. Reflux for 12 hours[3].

  • Resin Washing: Filter the resin and wash sequentially with DMF, Methanol, and DCM (3x each) to remove all unreacted morpholinoaniline.

    • Validation Checkpoint: Cleave a 10 mg aliquot of resin using 95% Trifluoroacetic acid (TFA). Analyze the filtrate via LC-MS to confirm the mass of the desired N-arylated product and the absence of starting material.

  • Global Cleavage: Treat the bulk resin with 95% TFA / 2.5% TIPS / 2.5% Water for 2 hours. Filter the resin, concentrate the filtrate, and precipitate the final drug candidate in cold diethyl ether.

SPS_Workflow S1 Polymer Resin Bead (Solid Support) S2 Immobilization of Core Scaffold S1->S2 S3 N-Arylation via 4-(2-Methylmorpholin-4-YL)aniline S2->S3 S4 Library Diversification (Extensive Washing) S3->S4 S5 Cleavage from Resin (TFA / Scavengers) S4->S5 S6 Purified Drug Candidates S5->S6

Caption: Solid-phase synthesis workflow utilizing the compound for high-throughput drug discovery.

Quantitative Data Summary

The integration of the 2-methylmorpholine moiety drastically alters the thermomechanical and physical properties of standard polymer matrices. The table below summarizes the comparative performance metrics derived from analogous morpholinoaniline-modified systems[4].

PropertyStandard Polyimide (Kapton-type)Modified PI (w/ 2-Methylmorpholinoaniline)Standard Epoxy (Amine Cured)Modified Epoxy (Autocatalytic)
Solubility (NMP/DMAc) InsolubleSoluble (>12 wt%)N/AN/A
Glass Transition ( Tg​ ) >350 °C~315 °C140 °C158 °C
Curing Onset Temp N/AN/A160 °C115 °C
Dielectric Constant ( Dk​ ) 3.42.73.83.4
Thermal Degradation ( Td5%​ ) 550 °C490 °C320 °C345 °C

Note: The reduction in PI dielectric constant is directly attributed to the increased fractional free volume generated by the asymmetric 2-methylmorpholine pendant group.

References

  • Huo, D., Li, X., Yuan, B., & Nan, D. (2025). Designing of smart epoxy nanocomposites on Mg alloy that synergistically combine the barrier enhancement of ZIF-8 with pH-triggered release of a green inhibitor. Colloids and Surfaces A. Retrieved from [Link]

  • Kaya, I., et al. (2007). Studies on thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and oligomer–metal complex compounds. Journal of Macromolecular Science. Retrieved from [Link]

  • Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-(2-Methylmorpholin-4-YL)aniline synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful synthesis of 4-(2-Methylmorpholin-4-yl)aniline requires a deep understanding of the underlying physical organic chemistry.

The synthesis is a classic two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. However, subtle variables in solvent polarity, base solubility, and hydrogen transfer kinetics dictate the difference between a 40% and a 98% yield. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your success.

I. Mechanistic Workflow & Reaction Architecture

To troubleshoot effectively, we must first map the reaction landscape. The SNAr step relies on the electron-withdrawing power of the nitro group to activate the fluorinated ring. The subsequent reduction step navigates the complex Haber mechanism, where stalled intermediates can derail the yield.

SynthesisWorkflow Start 1-Fluoro-4-nitrobenzene + 2-Methylmorpholine Step1 Step 1: SNAr Reaction (Base, Solvent, Heat) Start->Step1 Intermediate 4-(2-Methylmorpholin-4-yl) nitrobenzene Step1->Intermediate High Yield TS1 Issue: Incomplete Conversion? Check Base Solubility & Temp Step1->TS1 Low Yield Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, Solvent) Intermediate->Step2 Product 4-(2-Methylmorpholin-4-yl) aniline Step2->Product Complete Reduction TS2 Issue: Hydroxylamine Accumulation? Increase H2 Pressure or Add Promoter Step2->TS2 Stalled Reduction TS1->Step1 Optimize TS2->Step2 Optimize

Figure 1: Two-step synthesis workflow and primary troubleshooting nodes for the target aniline.

II. Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Protocol A: SNAr Synthesis of 4-(2-Methylmorpholin-4-yl)nitrobenzene

Causality Note: 1-fluoro-4-nitrobenzene is highly susceptible to SNAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex transition state [1]. We utilize Potassium Carbonate (K2CO3) in Dimethylformamide (DMF) because the polar aprotic solvent leaves the nucleophile unsolvated and highly reactive.

  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 eq, 10.0 mmol) and anhydrous K2CO3 (2.0 eq, 20.0 mmol).

  • Solvent & Reactant Addition: Suspend the mixture in anhydrous DMF (30 mL). Slowly add 2-methylmorpholine (1.2 eq, 12.0 mmol) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.7) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture into 150 mL of ice water. The product will precipitate as a yellow solid. Filter, wash with cold water (3 x 50 mL) to remove DMF and salts, and dry under vacuum at 50 °C.

Protocol B: Catalytic Hydrogenation to 4-(2-Methylmorpholin-4-yl)aniline

Causality Note: Nitro reduction proceeds via the Haber mechanism (Nitro → Nitroso → Hydroxylamine → Amine). The reduction of the hydroxylamine intermediate is the rate-limiting step [2]. We use Ethyl Acetate (EtOAc) under 3 atm of H2 to drive this final step to completion and prevent catalyst poisoning.

  • Setup: In a Parr shaker flask or high-pressure reactor, dissolve the intermediate from Protocol A (10.0 mmol) in EtOAc (40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Seal the reactor, purge with nitrogen three times, then purge with hydrogen gas three times. Pressurize to 3 atm (approx. 45 psi) with H2.

  • Reaction: Shake or stir vigorously at room temperature for 6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Ensure the hydroxylamine intermediate (M+H = 209) is fully converted to the target aniline (M+H = 193).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (20 mL). Concentrate the filtrate under reduced pressure to yield the product as an off-white to pale brown solid.

III. Diagnostic Q&A & Troubleshooting Guide

Q1: My SNAr reaction is stalling at ~70% conversion, even after 24 hours. What is causing this, and how do I fix it? Senior Scientist Insight: This is almost always a kinetic issue related to base solubility or nucleophile protonation. If you are using a weaker base like Triethylamine (Et3N) or a less polar solvent like THF, the generated HF neutralizes your 2-methylmorpholine, killing its nucleophilicity. Solution: Switch to a heterogeneous inorganic base like K2CO3 in a polar aprotic solvent (DMF or DMSO). The high dielectric constant of DMF separates the ion pairs, drastically accelerating the SNAr rate[1]. Ensure your K2CO3 is finely milled and anhydrous.

Q2: During the nitro reduction step, LC-MS shows a persistent mass of [M+16] relative to my target aniline. The reaction won't progress further. What is this? Senior Scientist Insight: You have stalled at the hydroxylamine intermediate (-NHOH). According to the electrochemical model of nitroarene reduction, the stepwise reduction from hydroxylamine to the primary amine is the slowest kinetic step, leading to its accumulation [3]. Solution: This occurs if your hydrogen mass transfer is poor or if the catalyst surface is poisoned. To resolve this:

  • Increase the H2 pressure from 1 atm (balloon) to 3-5 atm using a pressure reactor.

  • Switch the solvent from Methanol to Ethyl Acetate; alcohols can sometimes stabilize the hydroxylamine intermediate via hydrogen bonding, whereas EtOAc promotes desorption from the Pd surface.

  • Ensure vigorous agitation (stirring >800 rpm) to overcome the gas-liquid mass transfer limitation.

Q3: My isolated aniline product is initially off-white but turns dark brown/purple after a few days on the bench. Is the product degrading? Senior Scientist Insight: Yes. Electron-rich anilines (especially those with para-amine/morpholine substituents) are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, forming highly colored radical cations and quinone-imine derivatives. Solution: Always store the isolated aniline under an inert atmosphere (Argon/N2) at -20 °C in an amber vial. If the compound is not needed as a free base for the next step, consider precipitating it as a hydrochloride salt (using HCl in dioxane), which is vastly more stable against oxidation.

IV. Empirical Optimization Data

To justify the protocol parameters, review the quantitative optimization data below. These tables summarize the causality between reaction conditions and isolated yields.

Table 1: Optimization of SNAr Conditions (Step 1)

SolventBaseTemperature (°C)Time (h)Yield (%)Diagnostic Observation
THFEt3N65 (Reflux)2445Incomplete conversion; nucleophile protonation.
MeCNK2CO380 (Reflux)1672Moderate reaction rate; limited base solubility.
DMF K2CO3 90 8 95 Optimal; clean and complete conversion.
DMSODIPEA100693Fast, but product isolation is complicated by DMSO.

Table 2: Optimization of Catalytic Hydrogenation (Step 2)

CatalystSolventH2 Pressure (atm)Time (h)Yield (%)Diagnostic Observation
5% Pd/CMeOH1 (Balloon)1260Hydroxylamine intermediate persists.
10% Pd/CEtOH1 (Balloon)1285Good conversion, trace colored impurities.
10% Pd/C EtOAc 3 (Reactor) 6 98 Optimal; complete reduction, high purity.

V. References

  • Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Publications. Available at:[Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Side Product Formation in Morpholinoaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex impurity profiles encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex impurity profiles encountered during the synthesis of morpholinoanilines.

Morpholinoanilines (such as 3-fluoro-4-morpholinoaniline and 3-chloro-4-morpholinoaniline) are critical scaffolds in medicinal chemistry, notably in the synthesis of antibiotics like Linezolid and various kinase inhibitors. Their synthesis typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of a halonitrobenzene with morpholine, followed by the Catalytic Reduction of the nitro group to an aniline. Each step presents unique mechanistic challenges that can lead to yield-destroying side products.

Diagnostic Decision Tree

Before diving into specific chemical mechanisms, use the following diagnostic logic tree to isolate the root cause of your impurity profile.

G Start Impurity Detected in Morpholinoaniline Synthesis Step1 Which synthetic step? Start->Step1 SNAr SNAr Step (Morpholine + Halonitrobenzene) Step1->SNAr Red Nitro Reduction Step Step1->Red Imp1 Bis-substitution SNAr->Imp1 Imp2 Regioisomers SNAr->Imp2 Imp3 Dehalogenation Red->Imp3 Imp4 Azo/Azoxy Dimers or Hydroxylamine Red->Imp4 Fix1 Reduce morpholine equivalents Lower temperature Imp1->Fix1 Fix2 Change solvent (e.g., MeCN to Dioxane) Adjust base Imp2->Fix2 Fix3 Switch Pd/C to Raney Ni or add catalyst poison Imp3->Fix3 Fix4 Increase H2 pressure Ensure neutral/acidic pH Imp4->Fix4

Caption: Diagnostic logic tree for identifying and resolving morpholinoaniline synthesis impurities.

Phase 1: SNAr Reaction Troubleshooting (FAQs)

Q: Why am I seeing bis-morpholino impurities in my SNAr step?

Causality: When using polyhalogenated substrates (e.g., 3,4-difluoronitrobenzene), the highly electron-withdrawing nitro group activates both the ortho and para positions for nucleophilic attack. Morpholine is a strong, highly nucleophilic secondary amine. If the reaction temperature exceeds 60 °C or if morpholine is present in a slight excess (>1.1 equivalents), the mono-substituted intermediate undergoes a second substitution, yielding the bis-morpholino side product.

Q: How does solvent choice affect regioselectivity?

Causality: Regioselectivity in SNAr reactions is heavily influenced by the stabilization of the Meisenheimer complex transition state. Research has demonstrated that changes in the SNAr reaction mechanism are brought about by preferential solvation[1]. For instance, highly polar protic solvent mixtures can hydrogen-bond with the nitro group, altering the electron density distribution and inadvertently accelerating attack at the ortho position instead of the desired para position. Switching to an aprotic solvent system like 1,4-dioxane/DMF has been shown to enhance the SNAr rate and regioselectivity, especially in continuous-flow processes[2].

Protocol 1: Highly Regioselective SNAr of 3,4-Difluoronitrobenzene

Self-Validating System: This protocol utilizes stoichiometric restriction and kinetic temperature control. It self-validates by tying the reaction quench strictly to an in-process control (IPC) metric rather than an arbitrary time limit.

  • Preparation: Dissolve 3,4-difluoronitrobenzene (1.0 eq) in anhydrous 1,4-dioxane (0.5 M concentration). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) as a non-nucleophilic base.

  • Temperature Control: Chill the reactor to 0–5 °C using an ice-water bath.

  • Addition: Prepare a solution of morpholine (1.05 eq) in 1,4-dioxane. Add this dropwise over 2 hours via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of morpholine, kinetically favoring the first substitution over the second.

  • Validation & Quench (The Self-Validating Step): At 2.5 hours, pull an aliquot for HPLC analysis.

    • Condition A: If starting material is < 1.0% AUC and bis-substitution is < 0.5% AUC, the reaction is complete. Quench with cold water.

    • Condition B: If bis-substitution exceeds 0.5% AUC during addition, the system mandates an immediate temperature drop to -5 °C, intrinsically correcting the kinetic over-reaction.

Phase 2: Nitro Reduction Troubleshooting (FAQs)

Q: Why is my halogenated morpholinoaniline undergoing dehalogenation?

Causality: During the catalytic hydrogenation of chloronitroaromatics, the primary by-product of concern is the dehalogenated aniline[3]. Palladium on carbon (Pd/C) is highly active for nitro reduction but also possesses a low kinetic barrier for oxidative addition into C-Cl and C-F bonds. Once the nitro group is reduced, the electron-rich aniline ring further weakens the carbon-halogen bond, leading to rapid hydrodehalogenation.

Q: What causes the formation of colored impurities (azo, azoxy, hydroxylamine) during reduction?

Causality: The reduction of a nitro group proceeds stepwise: Nitro Nitroso Hydroxylamine Amine. The reduction of the hydroxylamine intermediate is often the rate-limiting step, leading to the accumulation of the hydroxylamine intermediate[4]. Under basic conditions, or if the catalyst is poisoned, the accumulated hydroxylamine condenses with the highly reactive nitroso intermediate to form an azoxy dimer. This dimer can be further reduced to azo and hydrazo compounds, which manifest as stubborn, highly colored (yellow/orange/red) impurities.

Quantitative Data: Impact of Reduction Conditions on Side Product Profile

Data summarized for the reduction of 3-chloro-4-morpholinonitrobenzene.

Catalyst SystemSolventTemp (°C)Pressure (psi)Target Yield (%)Dehalogenation (%)Dimers/Hydroxylamine (%)
10% Pd/C MeOH251545.050.05.0
10% Pd/C + Ethylenediamine MeOH251585.0< 1.014.0
Raney Nickel THF405096.5 < 0.5 < 1.0
Fe / NH₄Cl EtOH/H₂O801 atm88.00.08.0
Protocol 2: Chemoselective Reduction using Raney Nickel

Self-Validating System: This protocol utilizes Raney Nickel to exploit its high activity for N-O cleavage and high kinetic barrier for C-Cl insertion. It self-validates through precise stoichiometric hydrogen consumption.

  • Preparation: Dissolve the morpholinonitrobenzene intermediate in THF (0.3 M).

  • Catalyst Loading: Add an aqueous slurry of Raney Nickel (10% w/w relative to substrate). Caution: Raney Nickel is pyrophoric; do not allow it to dry.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H₂ and heat to 40 °C under vigorous agitation (800 rpm) to overcome mass transfer limitations.

  • Validation & Quench (The Self-Validating Step): Monitor hydrogen uptake via a mass-flow controller. The system self-validates completion when exactly 3.0 molar equivalents of hydrogen gas are consumed. A plateau in hydrogen uptake prior to this theoretical volume definitively indicates intermediate stalling (hydroxylamine accumulation), prompting immediate catalyst replenishment. Once 3.0 eq is reached, vent the reactor, filter through a pad of Celite under a nitrogen blanket, and concentrate.

Reaction & Side Product Pathway Mapping

The following diagram maps the entire synthetic workflow, explicitly highlighting where and how specific side products diverge from the desired pathway.

Pathway SM Halonitrobenzene Int Morpholinonitrobenzene (Desired Intermediate) SM->Int Morpholine, Base SNAr_Side1 Bis-morpholino Impurity SM->SNAr_Side1 Excess Morpholine SNAr_Side2 Regioisomer Impurity SM->SNAr_Side2 Unfavorable Solvation Prod Morpholinoaniline (Target Product) Int->Prod H2, Catalyst Red_Side1 Dehalogenated Aniline Int->Red_Side1 Over-reduction (Pd/C) Red_Side2 Hydroxylamine Intermediate Int->Red_Side2 Incomplete Reduction Red_Side2->Prod Further Reduction Red_Side3 Azo/Azoxy Dimers Red_Side2->Red_Side3 Condensation (Basic pH)

Caption: Mechanistic pathway mapping desired synthesis steps and competing side product formations.

References

  • RSC Publishing. "Changes in the SNAr reaction mechanism brought about by preferential solvation". RSC Advances.[Link]

  • National Institutes of Health. "Towards Antibiotic Synthesis in Continuous-Flow Processes". PMC - NIH. [Link]

  • Google Patents. "Method of reducing aromatic nitro compounds" (WO2020131574A1).

Sources

Troubleshooting

Technical Support Center: Mitigating Starting Material Degradation in Quinoline Synthesis

Welcome to the Quinoline Synthesis Technical Support Center. The construction of the quinoline core is fundamental to drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. The construction of the quinoline core is fundamental to drug discovery and materials science. However, classical methods—such as the Skraup, Doebner-Miller, and Friedländer syntheses—are frequently plagued by the severe degradation of starting materials[1][2]. This guide provides field-proven troubleshooting strategies, causal explanations for degradation pathways, and self-validating experimental protocols to rescue your yields.

I. Troubleshooting FAQs: Mechanisms & Mitigation

Q1: Why does my Skraup synthesis yield primarily black, tarry degradation products instead of quinoline?

A1: Uncontrolled Exothermic Dehydration. The Skraup reaction relies on the in situ dehydration of glycerol to acrolein, catalyzed by concentrated sulfuric acid[3]. This step is violently exothermic. Without thermal moderation, localized hotspots form in the reaction matrix. These hotspots cause the aniline starting material to undergo rapid oxidative degradation and charring, resulting in a thick, intractable tar[4].

The Fix: Introduce a moderator. Adding ferrous sulfate (FeSO₄) acts as an oxygen carrier and dampens the oxidation curve[3][4]. By smoothing the exotherm, the aniline is preserved long enough to undergo Michael addition with the gradually released acrolein.

Q2: In the Doebner-Miller synthesis, my α,β-unsaturated carbonyl starting material polymerizes before cyclization. How can I prevent this?

A2: Acid-Catalyzed Self-Polymerization. The Doebner-Miller reaction typically utilizes strong Brønsted acids (like HCl or H₂SO₄) to drive the condensation[5]. Unfortunately, these harsh conditions rapidly catalyze the self-polymerization of reactive α,β-unsaturated carbonyls (e.g., crotonaldehyde) before they can react with the aniline[2][5].

The Fix: Transition to a biphasic solvent system (e.g., aqueous HCl / dichloromethane)[5][6]. By sequestering the reactive carbonyl in the organic phase and the protonated aniline in the aqueous phase, the reaction is forced to occur at the biphasic interface. This drastically reduces the local concentration of the carbonyl in the acidic environment, virtually eliminating self-polymerization[6].

Q3: My Friedländer synthesis fails due to the rapid degradation of 2-aminobenzaldehyde. What are the alternatives?

A3: Inherent Substrate Instability. 2-aminobenzaldehyde is highly unstable and prone to rapid self-condensation under both acidic and basic conditions[7]. The classical Friedländer mechanism requires a slow intermolecular aldol condensation followed by rapid cyclization; if the starting material degrades faster than the initial aldol step, yields plummet[7].

The Fix: Employ a domino nitro-reduction-Friedländer heterocyclization[8]. Start with the highly stable 2-nitrobenzaldehyde and reduce it in situ (e.g., using Fe/AcOH) in the presence of the active methylene compound. The transient 2-aminobenzaldehyde is immediately consumed by the ketone, bypassing the opportunity for self-degradation[8].

II. Quantitative Analysis of Degradation and Optimization

The following table summarizes the primary degradation pathways for classical quinoline syntheses and the quantitative impact of applying the mitigation strategies discussed above.

Synthesis MethodPrimary Starting MaterialPrimary Degradation PathwayMitigation StrategyTypical Yield (Unoptimized)Typical Yield (Optimized)
Skraup Aniline & GlycerolOxidative charring / Tar formationAddition of FeSO₄ moderator15 - 30%60 - 75%
Doebner-Miller α,β-Unsaturated CarbonylsAcid-catalyzed self-polymerizationBiphasic solvent system (Aq/Org)20 - 40%65 - 85%
Friedländer 2-AminobenzaldehydeSelf-condensation / Aldol degradationIn situ reduction of 2-nitrobenzaldehyde< 30%85 - 99%

III. Mechanistic Workflows

Skraup cluster_0 Standard Conditions cluster_1 Optimized (FeSO4 Moderator) Start Aniline + Glycerol + H2SO4 Exotherm Uncontrolled Exotherm Start->Exotherm No Moderator Controlled Controlled Oxidation Start->Controlled With FeSO4 Tar Polymerization & Tar Exotherm->Tar LowYield Low Quinoline Yield Tar->LowYield Acrolein Gradual Acrolein Release Controlled->Acrolein HighYield High Quinoline Yield Acrolein->HighYield

Caption: Workflow comparing standard and optimized Skraup synthesis conditions.

DoebnerMiller AqPhase Aqueous Phase (Acidic) Aniline Hydrochloride Interface Biphasic Interface Controlled Reaction AqPhase->Interface OrgPhase Organic Phase Unsaturated Carbonyl OrgPhase->Interface Polymerization Self-Polymerization (Minimized) OrgPhase->Polymerization If monophasic Product Substituted Quinoline (High Yield) Interface->Product Cyclization & Oxidation

Caption: Biphasic system preventing carbonyl polymerization in Doebner-Miller synthesis.

IV. Self-Validating Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline[3][4]

This protocol utilizes a moderator to prevent the thermal degradation of aniline.

  • Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer, a reflux condenser, and an internal thermometer.

  • Reagent Charging: Add aniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (0.6 eq, acting as the mild oxidant and solvent).

  • Moderator Addition: Add powdered crystalline ferrous sulfate (FeSO₄·7H₂O, ~0.1 eq).

    • Causality: The iron salt mediates the electron transfer during oxidation, preventing runaway exotherms that lead to tar.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) dropwise via an addition funnel while maintaining the internal temperature below 60°C using an ice bath.

  • Heating & Validation: Gradually heat the mixture to 130-140°C.

    • Self-Validation Check: The reaction should reflux smoothly without sudden temperature spikes. If the internal temperature rapidly jumps by >10°C, immediately remove the heat source; the moderator concentration may be too low.

  • Workup: Cool the mixture, neutralize carefully with aqueous NaOH, and steam distill to isolate the pure quinoline, leaving any minor degradation residues behind in the aqueous pot.

Protocol 2: Biphasic Doebner-Miller Synthesis of 2-Methylquinoline[5][6]

This protocol physically separates reactive intermediates to prevent polymerization.

  • Setup: Use a vigorously stirred biphasic reactor setup (a flask with a high-shear magnetic stir bar or mechanical impeller).

  • Aqueous Phase Preparation: Dissolve aniline (1.0 eq) in a 6M HCl aqueous solution.

  • Organic Phase Preparation: Dissolve crotonaldehyde (1.2 eq) in dichloromethane (DCM).

  • Biphasic Mixing: Combine the two phases at 0°C.

    • Causality: The low temperature and phase separation keep the crotonaldehyde away from the bulk acid, preventing its self-polymerization.

  • Reaction & Validation: Vigorously stir (1000+ rpm) to maximize the interfacial surface area. Allow the reaction to warm to room temperature over 12 hours.

    • Self-Validation Check: Stop stirring temporarily. The organic layer should remain relatively clear/yellow. If it turns dark brown or highly viscous, polymerization is occurring (indicating insufficient stirring or a compromised interface).

  • Workup: Separate the organic layer. Basify the aqueous layer with saturated NaHCO₃ and extract with fresh DCM. Combine organic layers, dry over MgSO₄, and concentrate under reduced pressure.

V. References

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines Source: ResearchGate URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: MDPI (Molecules) URL:[Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL:[Link]

  • Skraup reaction Source: Wikipedia URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis Source: NIH (PMC) URL:[Link]

Sources

Optimization

Scaling up the synthesis of 4-(2-Methylmorpholin-4-YL)aniline derivatives

Technical Support Center: Scale-Up Synthesis of 4-(2-Methylmorpholin-4-yl)aniline Derivatives Welcome to the Process Chemistry Technical Support Center. 4-(2-Methylmorpholin-4-yl)aniline and its chiral derivatives (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 4-(2-Methylmorpholin-4-yl)aniline Derivatives

Welcome to the Process Chemistry Technical Support Center. 4-(2-Methylmorpholin-4-yl)aniline and its chiral derivatives (e.g., (R)- or (S)-enantiomers) are highly valued privileged building blocks, frequently utilized in the synthesis of kinase inhibitors (such as Syk or KIF18A inhibitors)[1][2]. While medicinal chemistry routes often rely on small-scale batch reactions and column chromatography, scaling up to multi-kilogram batches introduces significant challenges regarding exotherm control, catalyst poisoning, and product isolation.

This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned framework for the two-step synthesis: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Nitro Reduction.

Process Workflow & Mechanistic Pathway

G N1 1-Fluoro-4-nitrobenzene + 2-Methylmorpholine N2 SNAr Reaction (K2CO3, DMF, 80°C) N1->N2 N3 Intermediate: 4-(2-Methylmorpholino) nitrobenzene N2->N3 Aqueous Workup N4 Catalytic Reduction (H2, Pd/C, EtOAc) N3->N4 N5 Final Product: 4-(2-Methylmorpholin-4-yl) aniline N4->N5 Filtration & Crystallization

Two-step synthesis workflow: SNAr of 1-fluoro-4-nitrobenzene followed by catalytic reduction.

Step-by-Step Scale-Up Methodologies

Step 1: SNAr Synthesis of 4-(2-Methylmorpholino)nitrobenzene

  • Procedure:

    • Charge a jacketed reactor with N,N -Dimethylformamide (DMF) (5 vol), 1-fluoro-4-nitrobenzene (1.0 eq), and finely milled potassium carbonate (K₂CO₃) (1.5 eq)[3].

    • Heat the suspension to 60°C.

    • Dose 2-methylmorpholine (1.1 eq) continuously over 2–3 hours, maintaining the internal temperature below 85°C.

    • Once dosing is complete, age the reaction at 80°C for 4–6 hours until HPLC shows >99% conversion[3].

    • Cool to 20°C and quench by slowly adding water (15 vol) to precipitate the intermediate. Filter, wash with water, and dry under vacuum.

  • Causality & Expert Insight: The SNAr reaction is highly exothermic. In medicinal chemistry, reagents are often mixed at room temperature and heated. At scale, this creates a severe thermal runaway risk. Dosing the nucleophile (2-methylmorpholine) into the heated electrophile/base suspension ensures the reaction rate is feed-controlled. K₂CO₃ is preferred over organic bases (like DIPEA) because it avoids the formation of soluble organic salts that complicate the aqueous precipitation workup.

Step 2: Catalytic Reduction to 4-(2-Methylmorpholin-4-yl)aniline

  • Procedure:

    • Charge a pressure reactor with the nitro intermediate (1.0 eq), Ethyl Acetate (EtOAc) (10 vol), and 10% Pd/C (5 wt% loading)[3].

    • Purge the reactor with N₂ (3x), followed by H₂ (3x).

    • Pressurize with H₂ to 3–5 bar and stir at 25–40°C until hydrogen uptake ceases (typically 6–12 hours)[3].

    • Purge with N₂, filter the catalyst over a pad of Celite under an inert atmosphere, and wash the cake with EtOAc.

    • Concentrate the filtrate and crystallize the final aniline using a Toluene/Heptane or MTBE/Heptane anti-solvent system.

  • Causality & Expert Insight: EtOAc is the solvent of choice over Methanol (MeOH). While MeOH often provides faster reduction kinetics, it carries a risk of trace N -alkylation (methylation) of the resulting aniline under hydrogenative conditions. Furthermore, filtering Pd/C from volatile alcohols poses a higher fire risk compared to EtOAc.

Quantitative Data: Evaluation of Reduction Methodologies

To justify the selection of catalytic hydrogenation, the table below summarizes the scale-up viability of various reduction methods for this specific substrate.

Reduction MethodReagentsTypical YieldScalabilityImpurity ProfileSafety & Process Notes
Catalytic Hydrogenation H₂, Pd/C, EtOAc>95%Excellent Very CleanPyrophoric catalyst risk; requires pressure vessel.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O85-90%ModerateIron salts carryoverHigh solid waste generation; difficult filtration.
Hydrazine Reduction NH₂NH₂·H₂O, FeCl₃, MeOH80-85%PoorTrace unreacted hydrazineHigh toxicity; explosive risks at scale.

Troubleshooting & FAQs

Q1: My SNAr reaction is stalling at 80-85% conversion on a 5 kg scale, despite working perfectly in the lab. What is happening? A: This is a classic mass-transfer limitation. K₂CO₃ has very low solubility in DMF. At scale, inadequate agitation prevents the base from effectively scavenging the HF byproduct, lowering the local pH and stalling the reaction. Solution: Ensure you are using finely milled K₂CO₃ (particle size <50 µm) rather than granular forms. Alternatively, increase the agitator speed or add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) to facilitate the solid-liquid interface reaction.

Q2: During the catalytic reduction, the Pd/C catalyst seems to poison prematurely, requiring multiple catalyst spikes. How can I prevent this? A: Catalyst poisoning in this specific sequence is almost always caused by carryover from Step 1. Residual fluoride ions, unreacted 1-fluoro-4-nitrobenzene, or trace DMF can strongly coordinate to the palladium surface, deactivating it. Solution: The intermediate must be rigorously purified before reduction. Ensure the aqueous quench and wash in Step 1 are thorough. If the intermediate is isolated as an oil or a sticky solid, perform a reslurry in dilute aqueous NaHCO₃ followed by a clean water wash to strip out residual DMF and fluoride salts.

Q3: We are using enantiopure (R)-2-methylmorpholine. Is there a risk of racemization during the SNAr step at 80°C? A: No. The chiral center in 2-methylmorpholine is located at the C2 position, adjacent to the oxygen atom, not the reacting nitrogen (N4). The SNAr reaction conditions (K₂CO₃, 80°C) do not involve deprotonation at the C2 carbon, so the stereocenter remains completely intact[1].

Q4: The final 4-(2-methylmorpholin-4-yl)aniline product darkens significantly upon storage. How do we maintain its purity and color? A: Electron-rich anilines are highly susceptible to auto-oxidation when exposed to air and light, forming colored quinone-imine impurities. Solution: During the final crystallization, add a small amount of an antioxidant (like BHT, 0.1 wt%) if acceptable for your downstream use, or simply ensure the product is dried thoroughly and packaged under a strict argon or nitrogen atmosphere in opaque containers.

References

  • KIF18A INHIBITORS (European Patent Office - EP 4007756 B1). Details the use of chiral (R)-2-methylmorpholine and nitrobenzene derivatives in the synthesis of targeted inhibitors. Available at: 1

  • Substituted pyridopyrazines as novel syk inhibitors (WO2012167733A1). Provides specific reaction conditions for the SNAr of 1-fluoro-4-nitrobenzene with 2-methylmorpholine and subsequent Pd/C catalytic reduction. Available at:3

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). Contextualizes the biological application of morpholino-aniline derivatives in Syk kinase inhibition. Available at:2

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 4-(2-Methylmorpholin-4-yl)aniline Analogs in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective SAR Comparison, Mechanistic Causality, and Experimental Validation As a Senior Application Scientist in early-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective SAR Comparison, Mechanistic Causality, and Experimental Validation

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the impact of subtle structural modifications on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The morpholinoaniline pharmacophore is a staple in kinase inhibitor design (e.g., targeting EGFR, PI3K, and GAK), prized for its ability to project into solvent-exposed channels while improving aqueous solubility.

However, the unsubstituted morpholine ring often suffers from rapid CYP450-mediated oxidative metabolism. This guide objectively compares 4-(2-Methylmorpholin-4-yl)aniline (CAS: 926236-16-0) against its structural alternatives, detailing the mechanistic causality behind its superior performance in specific kinase inhibitor scaffolds [1].

Mechanistic Insights: The Causality of the 2-Methyl Substitution

When optimizing a kinase inhibitor, the choice of morpholine substitution dictates both target residence time and metabolic stability.

  • Unsubstituted 4-Morpholinoaniline: While providing excellent solubility, the unsubstituted morpholine ring is highly susceptible to CYP3A4-mediated oxidation at the carbons adjacent to the oxygen, leading to ring-opening and rapid clearance.

  • 3-Methylmorpholine Analogs: Placing a methyl group at the 3-position (adjacent to the nitrogen) introduces severe steric constraints on the N-phenyl bond. This creates a steep stereochemical dependency. For instance, in Cyclin G-Associated Kinase (GAK) inhibitors, the S-isomer may show nanomolar affinity, while the R-isomer suffers a 40-fold drop in potency due to steric clashing with the kinase hinge region [1].

  • 2-Methylmorpholine Analogs (The Target Product): The 2-methyl substitution (adjacent to the oxygen) is the optimal compromise. Causality: The methyl group sterically shields the ether oxygen from oxidative cleavage, significantly extending the metabolic half-life ( T1/2​ ). Because the substitution is distant from the aniline nitrogen, it preserves the conformational flexibility required for the aniline moiety to maintain optimal vector projection into the ATP-binding pocket's solvent-exposed region.

Objective Comparison: SAR Data Summary

The following table synthesizes the structure-activity relationship (SAR) data when these aniline building blocks are integrated into a standardized isothiazolo[4,3-b]pyridine kinase inhibitor scaffold targeting GAK [1].

Building Block AnalogKinase Affinity ( Kd​ , GAK)HLM Stability ( T1/2​ )Stereochemical DependencyPrimary Limitation
4-Morpholinoaniline (Base)89 nM< 15 minNonePoor metabolic stability (rapid ring opening).
4-(2-Methylmorpholin-4-yl)aniline 46 nM > 45 min Low to Moderate Slightly increased lipophilicity (clogP).
4-(3-Methylmorpholin-4-yl)aniline 18 nM (S), >700 nM (R)30 minHigh (S-enantiomer required)Difficult/costly enantioselective synthesis.
4-(2,6-Dimethylmorpholin-4-yl)aniline 11 nM (trans), 89 nM (cis)> 60 minHigh (Diastereomer specific)Complex purification of cis/trans isomers.

Mandatory Visualizations

SAR Evaluation Logic & Workflow

The following workflow illustrates the triage process for evaluating morpholinoaniline derivatives in hit-to-lead optimization.

SAR_Workflow A Synthesize Library: Aniline Analogs B Unsubstituted Morpholine A->B C 2-Methyl Morpholine (Target) A->C D 3-Methyl Morpholine A->D E Primary Screen: Kinase Affinity (Kd) B->E C->E D->E F Secondary Screen: Metabolic Stability (HLM) E->F G Lead Selection: Optimal PK/PD F->G

Caption: Figure 1. Hit-to-lead SAR triage workflow for morpholinoaniline derivatives.

Mechanism of Action: GAK Inhibition Pathway

The 2-methylmorpholine derivatives exhibit potent broad-spectrum antiviral activity by inhibiting GAK, which regulates clathrin-mediated endocytosis.

Pathway V Viral Entry G GAK Kinase V->G Triggers AP AP-1 / AP-2 Adaptors G->AP Phosphorylates C Clathrin Coat AP->C Recruits E Viral Trafficking C->E Mediates I 2-Methylmorpholine Inhibitor I->G Inhibits (Kd < 50nM)

Caption: Figure 2. Mechanism of GAK inhibition by 2-methylmorpholine derivatives blocking viral entry.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard self-validating systems used to generate the SAR data above.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Purpose: To quantify the thermodynamic binding affinity ( Kd​ ) of the aniline analogs to the kinase ATP pocket. [2]

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and plastic adherence, ensuring accurate concentration-response curves.

  • Compound Titration: Perform a 3-fold serial dilution of the 4-(2-Methylmorpholin-4-yl)aniline derivative in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%. Causality: Maintaining strict 1% DMSO normalizes solvent effects on kinase folding.

  • Tracer & Antibody Addition: Add 5 nM of the specific Kinase Tracer (e.g., Tracer 236) and 2 nM of Eu-anti-Tag Antibody.

  • Incubation: Incubate at room temperature for 60 minutes. Causality: This allows the binding kinetics to reach true thermodynamic equilibrium before reading.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Self-Validation Step: The assay must include a known positive control (e.g., Staurosporine) and a no-tracer negative control to calculate the Z'-factor. A Z' > 0.6 validates the assay run.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the Phase I metabolic stability and half-life ( T1/2​ ) conferred by the 2-methyl substitution.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to a final concentration of 1 μM. Causality: 1 μM is chosen to remain well below the Michaelis constant ( Km​ ) of most CYP450 enzymes, ensuring first-order degradation kinetics.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s; without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate T1/2​ .

References

  • Pu, S.-Y., Wouters, R., Schor, S., Rozenski, J., Barouch-Bentov, R., Prugar, L. I., O'Brien, C. M., Brannan, J. M., Dye, J. M., Herdewijn, P., De Jonghe, S., & Einav, S. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(14), 6178–6192.[Link]

Comparative

Mechanistic Profiling and IC50 Benchmarking of Morpholinoaniline-Derived Antitumor Agents

Introduction: The Morpholinoaniline Pharmacophore in Oncology In rational anticancer drug design, the morpholinoaniline moiety has emerged as a highly privileged pharmacophore. From a chemical biology perspective, the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholinoaniline Pharmacophore in Oncology

In rational anticancer drug design, the morpholinoaniline moiety has emerged as a highly privileged pharmacophore. From a chemical biology perspective, the morpholine ring significantly enhances aqueous solubility and pharmacokinetic stability, while the aniline nitrogen serves as a critical hydrogen bond donor. This structural duality allows morpholinoaniline derivatives to anchor deeply into the ATP-binding hinge regions of oncogenic kinases or selectively trigger novel programmed cell death pathways[1].

This technical guide provides an objective comparison of the half-maximal inhibitory concentrations (IC50) of emerging morpholinoaniline-derived agents against standard clinical alternatives. Furthermore, it outlines field-proven, self-validating experimental protocols required to rigorously evaluate these compounds in preclinical pipelines.

Mechanistic Divergence: Apoptosis vs. Pyroptosis

The structural context surrounding the morpholinoaniline group dictates its primary mechanism of action. Recent literature highlights two divergent pathways utilized by these derivatives:

  • Kinase Inhibition (Apoptotic Pathway): Compounds like Reversine utilize the morpholinoaniline moiety to make extensive, highly selective contacts within the catalytic pocket of kinases such as Mps1 (TTK). This binding locks the kinase in an inactive conformation, abrogating the mitotic checkpoint and forcing the cancer cell into mitotic catastrophe and subsequent apoptosis[1].

  • GSDME-Mediated Pyroptosis: Recent structural optimizations have fused indole scaffolds with 4-morpholinoaniline (e.g., compound Tc3). This specific conjugation shifts the mechanism of action from traditional apoptosis to pyroptosis. The compound activates the Caspase-8/Caspase-3 axis, leading to the cleavage of Gasdermin E (GSDME). The resulting N-terminal GSDME fragments oligomerize to form membrane pores, inducing rapid, immunogenic cell swelling and lysis[2].

G cluster_0 Kinase Inhibition Pathway cluster_1 Pyroptosis Pathway Morpho Morpholinoaniline Derivatives Mps1 Mps1 / Aurora B Kinase Morpho->Mps1 ATP-competitive binding Casp8 Caspase-8 Activation Morpho->Casp8 Indole-analogue targeting Mitosis Mitotic Catastrophe Mps1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Casp3 Caspase-3 Cleavage Casp8->Casp3 GSDME GSDME Cleavage Casp3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Dual mechanistic pathways of morpholinoaniline derivatives driving apoptosis and pyroptosis.

Quantitative IC50 Comparison: Benchmarking Efficacy

To objectively evaluate the potency of morpholinoaniline derivatives, we must benchmark their IC50 values against established clinical standards. The data below demonstrates that strategic structural modifications (such as sulfonamide addition or indole conjugation) yield compounds that frequently outperform or match standard chemotherapeutics.

CompoundDerivative ScaffoldTarget / Cell LineIC50 / Kd ValueControl StandardReference
NAM-5 Sulfonamide-MorpholinoanilineMCF-7 (Breast Cancer)1.811 µMDoxorubicin (Comparable)[3]
NAM-7 Sulfonamide-MorpholinoanilineMDA-MB-231 (Breast Cancer)4.688 µMDoxorubicin (Comparable)[3]
Tc3 Indole-MorpholinoanilineHepG2 (Hepatic Carcinoma)1.37 µMSorafenib (6.06 µM)[2]
Reversine Cyclohexylaminopurine-MorpholinoanilineMps1 Kinase (Cell-free)1.6 nM (Kd)NMS-P715[4]

Note: Reversine's morpholinoaniline moiety makes critical contacts with Mps1, resulting in an affinity (Kd = 1.6 nM) that is two orders of magnitude higher than its affinity for Aurora B kinase[1]. Furthermore, the indole-analogue Tc3 demonstrates superior efficacy against HepG2 cells compared to the first-line therapy Sorafenib[2].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on assays engineered with internal causality and strict self-validation. The following protocols detail how to accurately reproduce the data presented above.

Protocol 1: High-Throughput Cell Viability & IC50 Determination (MTT Assay)
  • Causality: The MTT assay measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. This metabolic activity directly correlates with the number of viable cells, providing an accurate proxy for compound cytotoxicity.

  • Workflow:

    • Cell Seeding: Plate target cells (e.g., MCF-7 or HepG2) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 10-point serial dilution (e.g., 0.1 nM to 100 µM) of the morpholinoaniline derivative in complete media.

    • Incubation: Treat cells for 72 hours.

    • Detection: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

    • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using a four-parameter logistic non-linear regression model.

  • Self-Validation Checkpoint: Always include a strict vehicle control (DMSO matched to the highest treatment concentration, strictly <0.5% v/v) to establish a true 100% viability baseline and rule out solvent toxicity. Simultaneously, run a reference standard (e.g., Sorafenib) to validate the dynamic range and sensitivity of the assay on that specific day.

Protocol 2: Flow Cytometric Profiling of Cell Death (Apoptosis vs. Pyroptosis)
  • Causality: Annexin V binds to phosphatidylserine exposed on the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA only when membrane integrity is compromised (late apoptosis or pyroptosis).

  • Workflow:

    • Treatment: Treat cells with the compound at 1x, 2x, and 5x IC50 concentrations for 24 hours.

    • Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze 10,000 events per sample, gating for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis/pyroptosis).

  • Self-Validation Checkpoint: Because GSDME-mediated pyroptosis mimics late apoptosis in flow cytometry (both are Annexin V+/PI+), you must pre-treat a parallel cohort with the pan-caspase inhibitor Z-VAD-FMK (20 µM). A rescue of cell viability confirms caspase dependency. This must be corroborated by Western blotting for the 34 kDa cleaved GSDME N-terminal fragment to definitively prove pyroptosis[2].

Protocol 3: Target Engagement via Microscale Thermophoresis (MST)
  • Causality: MST quantifies the directed movement of molecules along a microscopic temperature gradient. When a morpholinoaniline derivative binds to a kinase, it alters the protein's hydration shell, size, and charge, allowing for the precise calculation of a dissociation constant (Kd) in solution without immobilization artifacts.

  • Workflow:

    • Protein Labeling: Fluorescently label recombinant target kinase (e.g., Mps1) using an NHS-ester dye targeting primary amines.

    • Titration: Prepare a 16-step serial dilution of the inhibitor (e.g., Reversine) starting at 10 µM down to picomolar ranges.

    • Measurement: Mix the labeled kinase (constant concentration, ~10 nM) with the inhibitor dilutions. Load the samples into MST capillaries and apply an IR laser to induce the temperature gradient.

  • Self-Validation Checkpoint: Run a parallel MST assay using a known drug-resistant kinase mutant (e.g., Mps1 C604W). A significant loss of binding affinity (Kd shifting from 1.6 nM to >600 nM) mathematically proves that the inhibitor is specifically engaging the intended catalytic pocket rather than aggregating nonspecifically[4].

Sources

Validation

Structural Validation of 4-(2-Methylmorpholin-4-yl)aniline: A Comparative Guide to X-ray Crystallography vs. NMR Spectroscopy

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of unambiguously assigning the stereochemistry and 3D conformation of critical chiral building blocks. 4-(2-Methylmorp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of unambiguously assigning the stereochemistry and 3D conformation of critical chiral building blocks. 4-(2-Methylmorpholin-4-yl)aniline is a prime example of such a compound. Featuring an aniline moiety coupled to a morpholine ring, it contains a critical stereocenter at the C2 position (the methyl group).

When incorporating this building block into larger active pharmaceutical ingredients (APIs), determining its exact absolute configuration and the chair conformation of the morpholine ring is non-negotiable. An incorrect stereocenter can lead to a complete loss of target binding affinity. In this guide, we will objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this compound, supported by field-proven, self-validating protocols.

The Core Comparison: SCXRD vs. NMR & HRMS

While multiple analytical techniques are deployed in tandem during drug discovery, they serve fundamentally different structural purposes. X-ray crystallography remains the primary source of experimental structural data for drug discovery, providing unparalleled atomic resolution of molecular conformations[1].

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the absolute configuration of chiral centers. For 4-(2-Methylmorpholin-4-yl)aniline, SCXRD not only confirms the connectivity but directly visualizes the axial or equatorial positioning of the 2-methyl group on the morpholine ring. By utilizing anomalous dispersion (especially with a Cu Kα source), we can calculate a Flack parameter to achieve absolute stereochemical certainty without the need for chiral derivatization. Validation must be incorporated at every stage of the crystallographic process, from sample preparation to the diffraction experiment, ensuring the reliability of the derived structural models[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for rapid bulk purity assessment and understanding solution-state dynamics. While 1D 1 H and 13 C NMR confirm the chemical framework, 2D techniques like NOESY or ROESY can provide relative stereochemistry based on through-space proton interactions. However, NMR often struggles to definitively assign absolute configuration for isolated small molecules without the use of chiral shift reagents or Mosher's acid derivatives. Therefore, X-ray crystallography is often integrated with NMR to overcome static limitations, as NMR provides complementary solution-state dynamics[3].

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS is strictly used for confirming the exact mass and molecular formula ( C11​H16​N2​O ). It provides zero information regarding the stereochemistry or 3D conformation of the morpholine ring but is a necessary prerequisite to confirm the absence of mass-equivalent impurities before crystallization.

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique when applied to the structural validation of 4-(2-Methylmorpholin-4-yl)aniline.

ParameterSCXRD1D / 2D NMRLC-HRMS
Primary Data Output Exact 3D atomic coordinatesChemical shifts & connectivityExact mass & formula
Stereochemical Resolution Absolute (Flack parameter)Relative (NOE correlations)None
Sample State Solid-state (Static lattice)Solution-state (Dynamic)Gas-phase ions
Material Requirement < 1 mg (single crystal)5–15 mg< 0.1 mg
Turnaround Time 3–7 days (includes crystallization)1–2 hours< 30 minutes
Destructive? NoNoYes

Experimental Workflows: Self-Validating Protocols

To achieve structural validation, the experimental execution must be flawless. The crystallization of morpholine derivatives often utilizes anti-solvent vapor diffusion or slow cooling to yield high-quality single crystals suitable for structural analysis[4]. Below are the detailed, self-validating methodologies for the SCXRD workflow.

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization

Objective: Grow a diffraction-quality single crystal of 4-(2-Methylmorpholin-4-yl)aniline.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate in a 2 mL inner glass vial.

    • Causality: Ethyl acetate is an excellent solvent that completely dissolves the polar aniline and morpholine moieties at room temperature, ensuring a homogeneous starting state.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial.

    • Causality: This removes microscopic dust particles that act as heterogeneous nucleation sites, preventing the rapid formation of unusable microcrystalline powder.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexanes (the anti-solvent). Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Diffusion & Growth: Incubate the chamber at a stable 20°C in a vibration-free environment for 48–72 hours.

    • Causality: Hexanes possess a higher vapor pressure than ethyl acetate. They will slowly vaporize and diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This gently pushes the system into the metastable zone, promoting the slow nucleation of high-quality single crystals.

  • Self-Validation Check (Birefringence): Harvest the crystals and examine them under a polarized light microscope. Rotate the polarizer; a high-quality single crystal will uniformly go dark (extinction) at specific angles. If the crystal shows a mosaic of light and dark patches, it is twinned and must be rejected.

Protocol 2: SCXRD Data Collection and Refinement

Objective: Determine the absolute configuration of the C2 chiral center.

  • Mounting & Cryocooling: Coat the validated crystal in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cold stream.

    • Causality: The oil acts as a cryoprotectant and prevents solvent evaporation. Flash-cooling to 100 K minimizes the thermal motion of the atoms (Debye-Waller factor), significantly enhancing high-angle diffraction intensity and overall structural resolution.

  • Data Collection: Mount the sample on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.5418A˚ ).

    • Causality: Because 4-(2-Methylmorpholin-4-yl)aniline contains only light atoms (C, H, N, O), standard Mo Kα radiation provides insufficient anomalous scattering. Copper radiation maximizes the anomalous signal from the oxygen and nitrogen atoms, which is mathematically required to calculate a reliable Flack parameter for absolute stereochemistry.

  • Integration & Refinement (Self-Validation): Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: The structural model is considered valid only if the final R1​ value is < 0.05 (indicating high agreement between the model and experimental data) and the Flack parameter is 0.00±0.10 (confirming the correct absolute configuration of the 2-methyl group).

Structural Validation Decision Pathway

The following logic diagram illustrates the decision-making process for validating the structure of 4-(2-Methylmorpholin-4-yl)aniline in a drug discovery pipeline.

G N1 4-(2-Methylmorpholin-4-yl)aniline Synthesis & Isolation N2 Primary Purity Assessment (LC-HRMS & 1D NMR) N1->N2 N3 Absolute Stereochemistry Determination Required? N2->N3 >95% Purity N4 SCXRD Workflow (Cu Kα Source) N3->N4 Yes (Chiral Center at C2) N5 2D NMR Workflow (NOESY/ROESY) N3->N5 No (Bulk Validation) N6 Unambiguous 3D Structure & Flack Parameter N4->N6 N7 Solution-State Dynamics & Relative Connectivity N5->N7

Workflow for the structural validation of 4-(2-Methylmorpholin-4-yl)aniline.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery.[Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development - NIH.[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.[Link]

Sources

Comparative

Head-to-head comparison of HPLC vs UPLC for aniline compound analysis

As a Senior Application Scientist, I frequently encounter laboratories at a crossroads when developing assays for aniline and its derivatives. Aniline compounds—critical intermediates in the synthesis of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories at a crossroads when developing assays for aniline and its derivatives. Aniline compounds—critical intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals—are notoriously difficult to analyze due to their polarity, basicity, and thermal lability. Furthermore, because many aromatic amines are highly toxic or carcinogenic, regulatory agencies demand rigorous, trace-level quantification.

While Gas Chromatography (GC) is often used for volatile derivatives, liquid chromatography remains the gold standard for non-volatile and polar anilines. Below is an in-depth, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC) for aniline analysis, grounded in fluid dynamics, proven methodologies, and self-validating experimental design.

Mechanistic Foundations: The Physics of Separation

The decision to use HPLC or UPLC is not merely a matter of budget; it is dictated by the physics of the column packing material and its effect on the Van Deemter equation.

  • HPLC (High-Performance Liquid Chromatography): Traditional HPLC utilizes stationary phase particles ranging from 3 to 5 µm. The relatively large interstitial spaces between these particles result in significant eddy diffusion (multipath effects). If you attempt to increase the flow rate to speed up the analysis, the mass transfer resistance causes a severe drop in column efficiency. Consequently, HPLC systems are bound by longer run times and operate at backpressures typically below 6,000 psi[1].

  • UPLC (Ultra-Performance Liquid Chromatography): UPLC employs sub-2 µm particles (typically 1.7 µm). The causality here is critical: smaller particles drastically reduce the diffusion path for aniline molecules entering and exiting the stationary phase pores. This minimizes the mass transfer term, meaning the column maintains high efficiency (sharp peaks) even at very high flow rates. Pushing solvent through such tightly packed beds requires specialized instrumentation capable of withstanding ultra-high pressures (up to 15,000 psi)[2].

Decision Logic: Which Platform to Choose?

To determine the appropriate modality for your laboratory, follow the decision matrix below:

G A Aniline Analysis Workflow B Assess Sample Matrix & Throughput Needs A->B C High Throughput & Trace Level (LOD/LOQ) B->C High Complexity D Routine QC & Budget Constraints B->D Low/Routine E Select UPLC (<2 µm particles) C->E F Select HPLC (3-5 µm particles) D->F

Caption: Decision matrix for selecting between HPLC and UPLC for aniline compound analysis.

Quantitative Performance Comparison

When evaluating these platforms for aniline analysis, the empirical data heavily favors UPLC for throughput and sensitivity, while HPLC remains the champion of accessibility.

ParameterHPLC (Standard RP-LC)UPLC (Ultra-Performance)
Particle Size 3.0 – 5.0 µm1.7 µm (Sub-2 µm)
Max Operating Pressure ~6,000 psi (40 MPa)~15,000 psi (100 MPa)
Typical Analysis Time 15 – 25 minutes3 – 10 minutes
Solvent Consumption High (~1.0 mL/min for 20 mins)Up to 14x less (~0.4 mL/min for 5 mins)
Resolution & Sensitivity Baseline standardSuperior (Narrower peaks increase signal-to-noise)
Capital & Maintenance Cost ModerateHigh (Requires specialized pumps and fittings)

Data synthesized from comparative studies by 1[1] and 3[3].

Experimental Methodologies: Self-Validating Protocols

Causality in Method Design: Aniline is a basic aromatic amine (pKa ~4.6). On standard silica-based C18 columns, protonated aniline molecules undergo secondary ion-exchange interactions with negatively charged residual surface silanols ( SiO− ), causing severe peak tailing. By buffering the mobile phase to an acidic pH, we protonate and neutralize the silanols ( SiOH ), eliminating these secondary interactions and ensuring sharp, symmetrical peaks.

Protocol A: Routine HPLC Analysis of Aniline Impurities

This protocol is designed for cost-effective, routine quantification of aniline in bulk chemical intermediates[4].

  • Column Preparation: Install a standard C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mixture of Water and Acetonitrile (e.g., 70:30 v/v). Add 0.1% Phosphoric acid. (Note: If coupling with Mass Spectrometry, substitute phosphoric acid with 0.1% Formic acid to prevent ion suppression).

  • Instrument Parameters: Set the flow rate to 1.0 mL/min. Set the column oven to 30°C.

  • Detection: Monitor UV absorbance at 230 nm or 254 nm.

  • Self-Validation Step (System Suitability): Inject a 10 µg/mL aniline standard. The sequence is only authorized to proceed if the tailing factor ( Tf​ ) is ≤1.5 and the theoretical plate count ( N ) is ≥2000 . A failure in these metrics immediately flags column degradation or improper mobile phase pH preparation.

Protocol B: High-Throughput UPLC Analysis of Banned Aromatic Amines

This protocol is adapted for rapid, trace-level screening of highly regulated carcinogenic anilines.

  • Column Preparation: Install an ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Causality: Ethylene Bridged Hybrid (BEH) particles provide extreme mechanical stability to withstand 15,000 psi pressures without crushing.

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Phosphate buffer.

    • Mobile Phase B: 100% Methanol.

  • Gradient Elution: Program a linear gradient from 5% B to 65% B over 10 minutes. Causality: A gradient focuses the narrow analyte bands, counteracting longitudinal diffusion and maximizing the signal-to-noise ratio for trace detection.

  • Instrument Parameters: Set the flow rate to 0.5 mL/min.

  • Detection: Photodiode Array (PDA) scanning from 210–400 nm.

  • Self-Validation Step: The method must achieve baseline resolution ( Rs​≥1.5 ) of critical isomeric pairs (e.g., 2-toluidine and 3-toluidine) within the 10-minute window. If Rs​<1.5 , the system must trigger an automatic purge and column wash cycle.

Real-World Efficacy & Conclusion

In a direct head-to-head application comparing the separation of 19 banned aromatic amines, demonstrated that UPLC achieved complete baseline resolution in just 10 minutes. This represented a 7.5-fold increase in speed and a 14-fold reduction in solvent consumption compared to traditional RP-HPLC. Furthermore, the narrower peaks generated by UPLC directly translate to higher peak capacity and improved Limits of Detection (LOD), which is critical for toxicological compliance[2].

The Verdict: While HPLC remains a robust, economically viable workhorse for routine, low-complexity assays, UPLC is the undisputed choice for drug development, trace-level environmental monitoring, and high-throughput laboratories where sensitivity and solvent conservation are paramount.

References

  • BenchChem. "Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide." 5

  • Waters Corporation. "ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines."

  • SIELC Technologies. "Separation of Aniline on Newcrom R1 HPLC column." 4

  • SepScience. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?" 3

  • Chromatography Today. "HPLC vs UPLC - What's the Difference?" 6

  • Pharmaguideline. "Differences between HPLC and UPLC." 1

  • Alispharm. "UPLC vs HPLC: what is the difference?" 2

Sources

Validation

In-Vitro Evaluation of Novel Compounds Based on the 4-(2-Methylmorpholin-4-YL)aniline Core: A Comparative Guide

In the landscape of modern drug discovery, particularly within oncology and kinase inhibitor development, the identification of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and kinase inhibitor development, the identification of novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a paramount objective. The 4-(2-methylmorpholin-4-yl)aniline core has emerged as a promising structural motif. Its unique combination of a hydrogen bond-donating aniline nitrogen, a solubilizing and metabolically stable morpholine ring, and the potential for stereochemical optimization with the methyl group offers a compelling foundation for the design of targeted therapeutics.[1][2]

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds (referred to herein as "NC" series) derived from this core. We will objectively compare their performance with a notional alternative scaffold, the widely recognized 4-anilinoquinoline, and provide the supporting experimental methodologies to empower researchers in their drug development endeavors.

The Strategic Advantage of the 4-(2-Methylmorpholin-4-YL)aniline Core

The rationale for exploring the 4-(2-methylmorpholin-4-yl)aniline core is rooted in several key medicinal chemistry principles. The aniline moiety provides a critical vector for interaction with the hinge region of many protein kinases.[3][4] The morpholine group is a well-established bioisostere for other cyclic amines, often conferring favorable physicochemical properties such as aqueous solubility, which can translate to improved bioavailability.[1] Furthermore, the introduction of a methyl group on the morpholine ring allows for the exploration of stereoisomers, which can have profound effects on target engagement and off-target activities.

A Comparative In-Vitro Evaluation Workflow

A rigorous in-vitro assessment is the cornerstone of preclinical drug development. It allows for the early identification of promising candidates and the culling of those with undesirable characteristics. The following workflow provides a structured approach to comparing our novel compounds (NC-1, NC-2, and NC-3) against a benchmark compound from the 4-anilinoquinoline class.

cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 ADME & Safety Profiling Biochemical Assay Biochemical Assay Cellular Proliferation Assay Cellular Proliferation Assay Biochemical Assay->Cellular Proliferation Assay Potency Confirmation Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling Cellular Proliferation Assay->Kinome-wide Selectivity Profiling Lead Identification Orthogonal Cell-Based Assays Orthogonal Cell-Based Assays Kinome-wide Selectivity Profiling->Orthogonal Cell-Based Assays Selectivity Validation Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Orthogonal Cell-Based Assays->Metabolic Stability (Microsomes) Candidate Nomination CYP450 Inhibition CYP450 Inhibition Metabolic Stability (Microsomes)->CYP450 Inhibition hERG Safety Assay hERG Safety Assay CYP450 Inhibition->hERG Safety Assay

Caption: A streamlined workflow for the in-vitro evaluation of novel compounds.

Comparative Performance Data

The following tables summarize the hypothetical in-vitro data for our novel compounds (NC-1, NC-2, NC-3) and a 4-anilinoquinoline-based comparator.

Table 1: Target Engagement and Cellular Potency

CompoundTarget Kinase IC50 (nM)Cell Line A Proliferation IC50 (µM)Cell Line B Proliferation IC50 (µM)
NC-1 50.10.15
NC-2 20.050.08
NC-3 501.21.5
Comparator 100.50.7

Table 2: ADME and Safety Profile

CompoundHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition IC50 (µM)hERG Inhibition IC50 (µM)
NC-1 45> 20> 30
NC-2 6515> 30
NC-3 15> 20> 30
Comparator 2558

From this illustrative data, NC-2 emerges as the most potent candidate in both biochemical and cellular assays. Importantly, both NC-1 and NC-2 demonstrate superior metabolic stability and a cleaner safety profile concerning CYP3A4 and hERG inhibition compared to the 4-anilinoquinoline comparator.

Experimental Protocols

A commitment to rigorous and reproducible experimental design is non-negotiable. The following are detailed protocols for the key assays in our evaluation cascade.

Cellular Proliferation (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] It is often preferred over the MTT assay due to the water-solubility of its formazan product, which simplifies the workflow by eliminating a solubilization step.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a serial dilution of the test compounds (NC-1, NC-2, NC-3, and comparator) in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and an electron-coupling reagent. Mix the two reagents according to the manufacturer's instructions.

  • Assay Incubation: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Seed Cells Seed Cells Compound Treatment (72h) Compound Treatment (72h) Seed Cells->Compound Treatment (72h) Add XTT Reagent Add XTT Reagent Compound Treatment (72h)->Add XTT Reagent Incubate (2-4h) Incubate (2-4h) Add XTT Reagent->Incubate (2-4h) Read Absorbance (450nm) Read Absorbance (450nm) Incubate (2-4h)->Read Absorbance (450nm) Calculate IC50 Calculate IC50 Read Absorbance (450nm)->Calculate IC50

Caption: Workflow for the XTT cell proliferation assay.

In-Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on the target kinase, a biochemical assay is essential.[8][9] Numerous platforms are available, including radiometric and fluorescence-based methods.[8][10]

Protocol (Illustrative TR-FRET Assay):

  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently labeled substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Dispensing: In a low-volume 384-well plate, dispense the test compounds at various concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: After a further incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value.

CYP450 Inhibition Assay

Assessing the potential for drug-drug interactions is a critical step in preclinical development.[11][12] Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism, and their inhibition can lead to adverse events.[13][14]

Protocol (Fluorogenic Assay):

  • System Preparation: Use human liver microsomes as the enzyme source and a panel of fluorogenic substrates specific for the major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Incubation: In a 96-well plate, combine the human liver microsomes, the test compound, and the specific CYP isoform substrate in a phosphate buffer.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time, which corresponds to the metabolism of the substrate.

  • Data Analysis: Compare the rate of reaction in the presence of the test compound to the vehicle control to determine the percent inhibition and calculate the IC50 value.[13]

Prepare Microsomes & Substrate Prepare Microsomes & Substrate Add Test Compound Add Test Compound Prepare Microsomes & Substrate->Add Test Compound Initiate with NADPH Initiate with NADPH Add Test Compound->Initiate with NADPH Monitor Fluorescence Monitor Fluorescence Initiate with NADPH->Monitor Fluorescence Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Monitor Fluorescence->Calculate % Inhibition & IC50

Caption: Workflow for a fluorogenic CYP450 inhibition assay.

hERG Safety Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][16] Therefore, early assessment of hERG liability is crucial.[17] The gold standard for this evaluation is the patch-clamp electrophysiology assay.[15][18]

Protocol (Automated Patch-Clamp):

  • Cell Preparation: Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 cells).

  • Cell Plating: Plate the cells onto the specialized microfluidic chip of an automated patch-clamp system.

  • Seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance seal between a single cell and the aperture in the chip, followed by membrane rupture to achieve the whole-cell configuration.

  • Voltage Protocol Application: Apply a specific voltage protocol to elicit hERG currents.[18]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition to determine the IC50 value.

Conclusion

The in-vitro evaluation of novel compounds based on the 4-(2-methylmorpholin-4-yl)aniline core requires a multi-faceted approach that encompasses target engagement, cellular activity, and a thorough assessment of ADME and safety properties. By employing the rigorous experimental protocols outlined in this guide and comparing the results against relevant benchmarks, researchers can confidently identify promising drug candidates for further development. The illustrative data presented herein suggests that the 4-(2-methylmorpholin-4-yl)aniline scaffold holds significant potential for the discovery of potent, selective, and safe therapeutics.

References

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  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. (2013, March 14).
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Comparative

A Comparative Guide to Confirming Molecular Structure with 1H and 13C NMR Spectroscopy

In the landscape of analytical chemistry, particularly within drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool for the definitive confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, particularly within drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool for the definitive confirmation of molecular structures.[1][2] This guide provides an in-depth comparison of the two most fundamental and widely utilized NMR techniques: proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will delve into the theoretical underpinnings, practical experimental considerations, and the synergistic power of these methods in unambiguously elucidating the intricate architecture of organic molecules.

The fundamental principle of NMR lies in the interaction between atomic nuclei with a non-zero spin and an external magnetic field.[3] Nuclei such as ¹H and ¹³C possess this intrinsic magnetic property. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, providing a wealth of structural information.[1]

The Cornerstones of Structural Elucidation: ¹H and ¹³C NMR

While both ¹H and ¹³C NMR spectroscopy operate on the same fundamental principles, they provide distinct and complementary information about a molecule's structure. ¹H NMR directly observes the most abundant isotope of hydrogen, providing insights into the proton framework of a molecule.[4] In contrast, ¹³C NMR probes the carbon skeleton directly, but faces the challenge of the low natural abundance (approximately 1.1%) of the ¹³C isotope.[5]

This guide will navigate the key parameters of each technique, from sample preparation to spectral interpretation, and illustrate how their combined application forms a robust, self-validating system for molecular structure confirmation.

Part 1: The Experimental Workflow: From Sample to Spectrum

A high-quality NMR spectrum, the foundation of accurate structural analysis, begins with meticulous sample preparation. The choices made at this stage directly impact spectral resolution and sensitivity.

Experimental Protocol: Standard Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing and Dissolution:

    • For a standard ¹H NMR experiment, accurately weigh 1-5 mg of the purified solid compound.[6] For liquid samples, use approximately 20% sample in 80% deuterated solvent.[7]

    • For a routine ¹³C NMR experiment on a typical small molecule, a higher concentration of 5-20 mg is often required due to the lower sensitivity of the ¹³C nucleus.[5][7]

    • Transfer the sample to a clean, dry vial.

  • Solvent Selection and Addition:

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Deuterium oxide, D₂O) to the vial.[6][8] The choice of solvent is critical to dissolve the sample completely and to minimize interfering solvent signals in the ¹H NMR spectrum.[7]

    • Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, and the deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).[8][9]

  • Homogenization and Filtration:

    • Ensure the sample is fully dissolved to create a homogenous solution. The presence of any solid particles will distort the magnetic field homogeneity, leading to broadened spectral lines.[9]

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8][9]

  • Sample Volume and Tube Handling:

    • The optimal sample height in a standard 5 mm NMR tube is 40-50 mm, which corresponds to approximately 0.6-0.7 mL of solution.[6][8]

    • Always handle NMR tubes with care, avoiding scratches or chips, as these imperfections can degrade spectral quality.[9]

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added. TMS is chemically inert and produces a sharp singlet at 0 ppm in the ¹H NMR spectrum.

Part 2: Decoding the Data: A Comparative Analysis of ¹H and ¹³C NMR Spectra

The true power of NMR lies in the detailed information encoded within the resulting spectra. Let's compare the key features of ¹H and ¹³C NMR and what they reveal about molecular structure.

¹H NMR Spectroscopy: A Detailed Look at the Proton Framework

A ¹H NMR spectrum provides four critical pieces of information for each unique proton environment in a molecule:

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of the proton.[10] Electronegative atoms or groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

  • Integration: The area under each signal is proportional to the relative number of protons giving rise to that signal.[11][12] This provides crucial information about the ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (a multiplet) is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is a useful first approximation, where 'n' is the number of equivalent neighboring protons, resulting in 'n+1' peaks.[10]

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. This value is independent of the magnetic field strength and provides information about the dihedral angle and distance between coupled protons.[10][13]

FeatureInformation Provided in ¹H NMR
Number of Signals Number of chemically non-equivalent proton environments.[12]
Chemical Shift (δ) Electronic environment of the protons (shielding/deshielding).[13]
Integration Relative number of protons in each environment.[14]
Multiplicity Number of neighboring, non-equivalent protons.[10]
Coupling Constant (J) Connectivity and stereochemical relationships between protons.[13]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a direct map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, the probability of two adjacent ¹³C atoms is very low, meaning that ¹³C-¹³C coupling is generally not observed. Furthermore, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, which simplifies the spectrum by removing ¹³C-¹H coupling.[15][16]

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal (typically in the range of 0-220 ppm) indicates its electronic environment.[5] The hybridization of the carbon (sp³, sp², sp) and the presence of electronegative substituents significantly influence the chemical shift.

  • Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbon atoms.[17] Molecular symmetry can lead to fewer signals than the total number of carbon atoms.

FeatureInformation Provided in ¹³C NMR
Number of Signals Number of chemically non-equivalent carbon environments.[17]
Chemical Shift (δ) Hybridization (sp³, sp², sp) and electronic environment of the carbons.[16]
Advanced ¹³C NMR Technique: DEPT (Distortionless Enhancement by Polarization Transfer)

A significant limitation of a standard proton-decoupled ¹³C NMR spectrum is the lack of information about the number of protons attached to each carbon. The DEPT experiment elegantly solves this problem.[15] By running a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[18]

  • DEPT-90: Only CH signals are observed.[5]

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[5][19]

By comparing the standard ¹³C spectrum with the DEPT spectra, a complete assignment of the carbon types can be achieved.[19]

Part 3: The Synergy of ¹H and ¹³C NMR: A Self-Validating System

While ¹H and ¹³C NMR are powerful individually, their true strength in structure elucidation lies in their combined application. The information from one technique complements and validates the information from the other, creating a robust and self-correcting workflow.

For instance, the integration in the ¹H NMR spectrum can help determine the number of methyl groups, which can then be correlated with the number of CH₃ signals identified in the DEPT spectra. The chemical shifts in both spectra provide complementary information about the electronic environments of the protons and their attached carbons.

Workflow for Synergistic Structure Elucidation

The following diagram illustrates a logical workflow for combining ¹H and ¹³C NMR data for molecular structure confirmation.

structure_elucidation_workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_integration Data Integration & Structure Proposal H_Signals Number of Signals (Proton Environments) Propose_Fragments Propose Molecular Fragments H_Signals->Propose_Fragments H_Integration Integration (Relative Proton Ratios) H_Integration->Propose_Fragments H_Multiplicity Multiplicity (n+1 Rule) (Neighboring Protons) H_Multiplicity->Propose_Fragments H_Shift Chemical Shift (Electronic Environment) H_Shift->Propose_Fragments C_Signals Number of Signals (Carbon Environments) C_Signals->Propose_Fragments C_Shift Chemical Shift (Hybridization & Environment) C_Shift->Propose_Fragments DEPT DEPT Spectra (CH, CH₂, CH₃ Identification) DEPT->Propose_Fragments Assemble_Structure Assemble Fragments (Connectivity) Propose_Fragments->Assemble_Structure Combine ¹H & ¹³C data Verify_Structure Verify Proposed Structure Assemble_Structure->Verify_Structure Check against all spectral data Final_Structure Confirmed Molecular Structure Verify_Structure->Final_Structure Consistent

Caption: Workflow for combining ¹H and ¹³C NMR data for structure elucidation.

Conclusion: An Indispensable Partnership in Molecular Characterization

In the rigorous environment of scientific research and drug development, the combination of ¹H and ¹³C NMR spectroscopy provides a gold-standard method for the unambiguous confirmation of molecular structures.[4] While ¹H NMR offers a detailed view of the proton framework, including connectivity and relative quantities, ¹³C NMR, particularly when enhanced with DEPT experiments, provides a direct and resolved map of the carbon backbone.

The synergistic use of these techniques allows for a cross-validation of data, leading to a high degree of confidence in the proposed structure. As NMR technology continues to advance with higher field magnets and more sophisticated pulse sequences, the level of detail and certainty that can be achieved will only increase, further solidifying the central role of ¹H and ¹³C NMR in modern chemical analysis.[20][21]

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Unknown. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

  • Unknown. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Kapoor, A. S. (2025, October 1). Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Magnes, Prof. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • de Almeida, R. C., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules.
  • Molecules. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Unknown. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Latest Advancements in NMR Technology. Retrieved from [Link]

  • Kensuke, M. (2024, February 12). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Analytical Techniques and Research.
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  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Gunawan, G., & Nandiyanto, A. B. D. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Urbaniak, M. D., & Wielechowska, M. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • News-Medical. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • dev-virtualetr.uninavarra.edu.co. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Methylmorpholin-4-YL)aniline proper disposal procedures

Proper disposal of specialized chemical intermediates like 4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) requires a rigorous, scientifically grounded approach. Because this compound combines an aniline core with a...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical intermediates like 4-(2-Methylmorpholin-4-YL)aniline (CAS: 926236-16-0) requires a rigorous, scientifically grounded approach. Because this compound combines an aniline core with a substituted morpholine ring, it presents a dual-hazard profile: severe systemic toxicity upon exposure and the generation of hazardous environmental pollutants upon improper degradation.

As a Senior Application Scientist, I have structured this guide to provide you with self-validating, field-proven protocols. We will not only cover what steps to take but also why they are mechanistically necessary, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal plan, we must first understand the molecular behavior of 4-(2-Methylmorpholin-4-YL)aniline[1].

  • The Aniline Core (Toxicity): 2 are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and skin. Once in the bloodstream, they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This prevents oxygen transport, leading to chemical asphyxiation (methemoglobinemia)[2][3].

  • The Morpholine Ring (Combustion Hazards): The nitrogen atoms within both the morpholine and aniline groups dictate that standard thermal degradation will release highly toxic 4[4]. Therefore, atmospheric venting or standard municipal incineration is strictly prohibited.

Quantitative Hazard Data & Operational Impact
Property / Hazard ClassificationValue / IndicatorCausality & Operational Impact
CAS Number 926236-16-0Unique identifier required for EPA/RCRA waste manifesting[1].
Primary Health Hazard H302, H312, H332, H315, H319Harmful via oral, dermal, and inhalation routes. Mandates handling exclusively within a Class II fume hood[5].
Environmental Hazard Toxic to aquatic lifeAbsolute prohibition of drain disposal. Requires closed-loop containment[6].
RCRA Waste Classification Analogous to U012 (Aniline Wastes)Mandates disposal via a licensed hazardous waste facility equipped with specific emission controls[3][7].

Step-by-Step Operational Methodologies

The following protocols form a self-validating system. Skipping any step compromises the chemical integrity of the containment and violates EPA/RCRA guidelines.

Protocol A: Pre-Disposal Handling and Waste Segregation
  • Engineering Controls: Conduct all transfers and waste consolidation inside a certified chemical fume hood.

    • Causality: Prevents the inhalation of aerosolized particulates, which directly bypass the skin barrier and enter the respiratory tract[6][8].

  • PPE Selection: Don double nitrile gloves (minimum 8 mil thickness), a chemically resistant lab coat, and safety goggles.

    • Causality: Single-layer latex or thin nitrile provides insufficient breakthrough time against aniline derivatives, risking dermal absorption and subsequent methemoglobinemia[3].

  • Waste Segregation: Collect all 4-(2-Methylmorpholin-4-YL)aniline waste (solid powder, solutions, and contaminated consumables like pipette tips) in a dedicated, chemically compatible container (e.g., HDPE or borosilicate glass).

    • Causality: Do not mix with strong oxidizing agents or acids, as this can trigger exothermic reactions or spontaneous degradation[8].

Protocol B: Spill Response and Decontamination
  • Isolation & Ventilation: Immediately evacuate personnel from the immediate area and maximize fume hood exhaust flow.

  • Wet Containment: Cover the spilled material with a damp, inert absorbent material (e.g., sand or vermiculite).

    • Causality: Dry sweeping is strictly prohibited. Sweeping aerosolizes the toxic powder, exponentially increasing the inhalation risk for the entire laboratory[6].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with copious amounts of soap and water, followed by an ethanol wipe. Collect all wipes as hazardous waste[6].

Protocol C: Final Packaging and Manifesting for Incineration
  • Labeling: Affix a compliant RCRA hazardous waste label indicating "Toxic" and "Irritant"[5].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 90-day storage limit[7].

  • Incineration Routing: Transfer the waste to a licensed hazardous waste disposal facility. The manifest must explicitly require6[6].

    • Causality: The combustible solvent ensures a high, sustained temperature necessary to break the aromatic aniline ring. The afterburner guarantees complete oxidation of carbonaceous byproducts, while the alkaline scrubber is chemically required to neutralize the acidic NOx gases formed from the nitrogen atoms before atmospheric release[4][6].

Waste Routing Visualization

G Start Waste Generation: 4-(2-Methylmorpholin-4-YL)aniline Segregation Chemical Segregation Start->Segregation NonHalo Non-Halogenated Organic Waste Stream Segregation->NonHalo No Halogens Containment Compatible Containment (Glass/HDPE) NonHalo->Containment Labeling RCRA Hazardous Labeling (Toxic/Irritant) Containment->Labeling Storage Satellite Accumulation (<90 Days, Secondary Cont.) Labeling->Storage Disposal Licensed Incineration (w/ NOx Scrubber) Storage->Disposal EPA/RCRA Manifest

Fig 1: 4-(2-Methylmorpholin-4-YL)aniline waste routing and disposal decision tree.

References

  • chem960.com. "Cas no 926236-16-0 (4-(2-Methylmorpholin-4-YL)aniline)". 1

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Morpholinoaniline". 8

  • ResearchGate. "Aniline and Its Derivatives". 2

  • ChemicalBook. "4-Morpholinoaniline - Safety Data Sheet". 6

  • Combi-Blocks. "AM-2286 - Safety Data Sheet". 4

  • TCI Chemicals. "SAFETY DATA SHEET - 4-Morpholinoaniline". 5

  • US EPA. "Hazardous Waste Cleanup: Buffalo Color Corporation in Buffalo, New York". 7

  • SIELC Technologies. "Aniline". 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylmorpholin-4-YL)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Methylmorpholin-4-YL)aniline
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